Copanlisib
描述
属性
IUPAC Name |
2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O4/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYDSXOGIBMAET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145728 | |
| Record name | Copanlisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00145728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032568-63-0 | |
| Record name | Copanlisib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032568630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copanlisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12483 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Copanlisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00145728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COPANLISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI6V529FZ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Copanlisib mechanism of action in B-cell malignancies
An In-depth Technical Guide on the Core Mechanism of Action of Copanlisib in B-cell Malignancies
Introduction
This compound (brand name Aliqopa™) is a potent, intravenous, pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor developed for the treatment of various hematological malignancies.[1][2] It received accelerated approval from the U.S. Food and Drug Administration (FDA) in 2017 for the treatment of adult patients with relapsed follicular lymphoma (FL) who have received at least two prior systemic therapies.[1][2] The therapeutic efficacy of this compound is rooted in its ability to modulate critical signaling pathways that are frequently dysregulated in B-cell cancers, leading to the inhibition of cell proliferation and survival, and the induction of apoptosis.[3][4][5] This guide provides a detailed examination of the molecular mechanisms underpinning the action of this compound, supported by quantitative data, experimental methodologies, and visual representations of the key signaling cascades involved.
Molecular Target and Isoform Selectivity
The primary molecular target of this compound is the family of class I PI3K enzymes. These lipid kinases play a central role in coupling receptor-mediated signals to essential cellular functions, including cell growth, proliferation, survival, and metabolism.[6][7] The PI3K pathway is one of the most commonly activated signaling pathways in cancer.[1]
This compound is a pan-class I PI3K inhibitor, meaning it targets all four isoforms of the class I catalytic subunit (p110α, p110β, p110δ, and p110γ). However, it exhibits a preferential and potent inhibitory activity against the PI3K-α (p110α) and PI3K-δ (p110δ) isoforms.[1][3][4][8] The PI3K-δ isoform is predominantly expressed in hematopoietic cells and is crucial for the function, differentiation, and survival of B-cells, making it a key therapeutic target in B-cell malignancies.[1][4] The PI3K-α isoform is also implicated in cancer cell proliferation and survival.[4] This dual activity against both α and δ isoforms contributes to its robust anti-tumor effects in these cancers.[1][8]
Data Presentation: In Vitro Inhibitory Activity
The inhibitory potency of this compound against the class I PI3K isoforms is summarized below.
| PI3K Isoform | IC50 (nmol/L) | Source(s) |
| PI3K-α | 0.5 | [1][3][9] |
| PI3K-δ | 0.7 | [1][3][9] |
| PI3K-β | 3.7 | [1][3][9] |
| PI3K-γ | 6.4 | [1][3][9] |
Table 1: this compound half-maximal inhibitory concentrations (IC50) against class I PI3K isoforms.
Core Mechanism: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation. In many B-cell malignancies, this pathway is constitutively active, driving uncontrolled cell growth.
-
Activation: The pathway is typically activated by cell surface receptors, which recruit and activate PI3K.
-
PIP3 Production: Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).
-
Downstream Signaling: PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).
-
Cellular Effects: Activated AKT then phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR) complex, which in turn promotes protein synthesis, cell growth, proliferation, and survival, while inhibiting apoptosis.[1][4]
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the PI3K enzyme, directly inhibiting its catalytic activity.[4] This blockade prevents the conversion of PIP2 to PIP3, leading to the subsequent inactivation of the entire downstream AKT/mTOR signaling cascade.[4] The suppression of this pathway ultimately inhibits cell growth and proliferation and promotes programmed cell death (apoptosis) in malignant B-cells.[4]
Inhibition of B-Cell Receptor (BCR) Signaling
In addition to growth factor signaling, the PI3K pathway is a cornerstone of B-cell receptor (BCR) signaling.[1] The BCR plays a major role in the survival and proliferation of both normal and malignant mature B-cells.[1] Upon antigen binding, the BCR activates a cascade of downstream signaling molecules, including LYN and SYK kinases, which in turn recruit and activate PI3K.[1]
By inhibiting PI3K-δ, which is critically linked to the BCR, this compound effectively decouples the BCR from its downstream pro-survival and proliferative signals.[1][3] This action is a key component of its efficacy in B-cell malignancies that are dependent on chronic BCR signaling.
Induction of Apoptosis via the AKT/FoxO3a/PUMA Axis
A direct consequence of AKT inhibition by this compound is the induction of apoptosis. One specific mechanism involves the transcription factor FoxO3a and the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis).
In normal conditions, activated AKT phosphorylates and inactivates FoxO3a, sequestering it in the cytoplasm. When this compound inhibits AKT, FoxO3a remains unphosphorylated, allowing it to translocate to the nucleus. In the nucleus, FoxO3a acts as a transcription factor, binding to the promoter of the PUMA gene and inducing its expression.[10] PUMA then triggers the intrinsic apoptotic pathway by inhibiting anti-apoptotic proteins and activating pro-apoptotic proteins like BAX and BAK, leading to mitochondrial dysfunction, caspase activation, and ultimately, cell death.[10][11] This process has been shown to be crucial for the anticancer effects of this compound.[10]
Additional Mechanisms
Beyond the core pathways, this compound also impacts other cellular processes that contribute to its anti-lymphoma activity:
-
Inhibition of Chemotaxis: It has been shown to inhibit CXCR12-mediated chemotaxis of malignant B-cells, potentially reducing the homing and survival of tumor cells within protective microenvironments like the bone marrow and lymph nodes.[3]
-
Inhibition of NF-κB Signaling: this compound can inhibit the NF-κB signaling pathway in lymphoma cell lines, another crucial pathway for B-cell survival and proliferation.[3][12]
Data Presentation: Clinical Efficacy in B-cell Malignancies
The molecular mechanisms of this compound translate into clinical activity. The pivotal Phase II CHRONOS-1 study demonstrated significant efficacy in patients with relapsed or refractory indolent B-cell lymphoma. A meta-analysis of multiple studies further quantified its clinical performance.
| Clinical Endpoint | This compound Monotherapy | This compound + Rituximab | Source(s) |
| Overall Response Rate (ORR) | 42% - 59% | 89% | [13][14][15][16] |
| Complete Response (CR) Rate | 6% - 12% | 34% | [13][14][15][16] |
| Partial Response (PR) Rate | 40% | N/A | [14][15] |
| Median Progression-Free Survival (PFS) | 11.2 months | 21.5 months | [13][16] |
Table 2: Summary of clinical efficacy of this compound in relapsed/refractory B-cell non-Hodgkin lymphoma.
Experimental Protocols
The elucidation of this compound's mechanism of action relies on a variety of standard and advanced laboratory techniques.
PI3K Activity Assay (Kinase Assay)
-
Objective: To directly measure the enzymatic activity of PI3K isoforms and their inhibition by this compound.
-
Methodology:
-
Reagents: Recombinant human PI3K isoforms (α, β, δ, γ), lipid substrate (e.g., PIP2), ATP (often radiolabeled [γ-³²P]ATP), and the test compound (this compound).
-
Reaction: The kinase reaction is initiated by mixing the enzyme, lipid substrate, and ATP in a suitable buffer. The reaction is performed across a range of this compound concentrations.
-
Detection: The product, radiolabeled PIP3, is separated from the unreacted ATP, typically using thin-layer chromatography (TLC) or capture on a filter membrane.
-
Quantification: The amount of radioactivity incorporated into PIP3 is measured using a scintillation counter or phosphorimager.
-
Analysis: The percentage of inhibition at each drug concentration is calculated relative to a vehicle control. IC50 values are determined by fitting the data to a dose-response curve.
-
Cell Viability / Proliferation Assay (e.g., MTT or CCK-8 Assay)
-
Objective: To assess the effect of this compound on the proliferation and viability of B-cell malignancy cell lines.
-
Methodology:
-
Cell Culture: Lymphoma cell lines are seeded in 96-well plates and allowed to adhere or stabilize.
-
Treatment: Cells are treated with serial dilutions of this compound or a vehicle control for a specified period (e.g., 72 hours).[17]
-
Reagent Addition: A reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well. Metabolically active, viable cells convert the tetrazolium salt into a colored formazan product.
-
Measurement: After an incubation period, the formazan is solubilized, and the absorbance is read on a microplate reader at a specific wavelength.
-
Analysis: Absorbance values are proportional to the number of viable cells. The results are used to calculate the percentage of growth inhibition and determine the IC50 of the compound for each cell line.[17]
-
Western Blot for Phospho-Protein Analysis
-
Objective: To determine if this compound inhibits the PI3K pathway by measuring the phosphorylation status of downstream targets like AKT.
-
Methodology:
-
Cell Treatment & Lysis: B-cell lymphoma cells are treated with this compound for a defined period (e.g., 2 hours).[9] Subsequently, cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated form of a target protein (e.g., anti-phospho-AKT Ser473) and an antibody for the total amount of that protein (e.g., anti-total-AKT).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. The signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the phospho-protein band is normalized to the total protein band to determine the degree of pathway inhibition.[9]
-
Mechanisms of Resistance
Despite the efficacy of this compound, some patients may develop resistance. Preclinical studies have begun to elucidate the underlying mechanisms, which often involve the upregulation of bypass signaling pathways. In marginal zone lymphoma cell lines made resistant to this compound, researchers observed the upregulation of several alternative pathways, including:
This suggests that tumor cells can adapt to PI3K inhibition by activating parallel survival pathways, highlighting potential targets for combination therapies to overcome resistance.[18]
Conclusion
The mechanism of action of this compound in B-cell malignancies is multifaceted, centered on the potent and preferential inhibition of PI3K-α and PI3K-δ isoforms. This targeted inhibition disrupts two critical survival pillars for malignant B-cells: the PI3K/AKT/mTOR pathway and the B-cell receptor signaling cascade. The downstream consequences include the shutdown of proliferative signals, cell cycle arrest, and the active induction of apoptosis through mechanisms such as the AKT/FoxO3a/PUMA axis. This comprehensive blockade of key survival pathways provides the molecular basis for the significant clinical activity of this compound in patients with relapsed or refractory B-cell lymphomas.
References
- 1. Spotlight on this compound and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound dihydrochloride? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. This compound promotes growth inhibition and apoptosis by modulating the AKT/FoxO3a/PUMA axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RETRACTED ARTICLE: this compound promotes growth inhibition and apoptosis by modulating the AKT/FoxO3a/PUMA axis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Efficacy and safety of this compound in relapsed/refractory B-cell non-Hodgkin lymphoma: A meta-analysis of prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of this compound in relapsed/refractory B-cell non-Hodgkin lymphoma: A meta-analysis of prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Efficacy and safety of this compound in relapsed/refractory B-cell non-Hodgkin lymphoma: A meta-analysis of prospective clinical trials [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
Copanlisib's Selective Inhibition of PI3K Alpha and Delta Isoforms: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Copanlisib, a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, has demonstrated significant clinical activity in various hematological malignancies. Its efficacy is, in part, attributed to its preferential inhibition of the PI3Kα and PI3Kδ isoforms, which are critical components of signaling pathways frequently dysregulated in cancer. This technical guide provides an in-depth analysis of this compound's isoform selectivity, detailing the quantitative data, experimental methodologies used for its characterization, and the relevant signaling pathways.
Quantitative Analysis of Isoform Selectivity
This compound exhibits potent inhibitory activity against all four class I PI3K isoforms, with a clear preference for the α and δ isoforms. The half-maximal inhibitory concentration (IC50) values from in vitro kinase assays consistently demonstrate this selectivity profile. These values are crucial for understanding the drug's mechanism of action and for guiding further research and clinical applications.
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 0.5[1][2][3][4][5] |
| PI3Kβ | 3.7[1][2][3][4] |
| PI3Kγ | 6.4[1][2][3][4] |
| PI3Kδ | 0.7[1][2][3][4][5] |
Table 1: IC50 values of this compound against class I PI3K isoforms in cell-free assays.
The sub-nanomolar IC50 values for PI3Kα and PI3Kδ highlight this compound's potent and preferential activity against these two isoforms.[1][2][3][4][5] While it also inhibits PI3Kβ and PI3Kγ, the higher IC50 values indicate a lower potency against these isoforms. This profile distinguishes this compound from other PI3K inhibitors and is thought to contribute to its specific clinical efficacy and safety profile.[6]
Experimental Protocol: In Vitro Kinase Assay for PI3K Isoform Selectivity
The determination of this compound's PI3K isoform selectivity is primarily achieved through in vitro kinase assays. These assays measure the ability of the compound to inhibit the enzymatic activity of purified recombinant PI3K isoforms. Below is a detailed, generalized protocol representative of the methodologies employed.
Objective: To determine the IC50 values of this compound for each of the four class I PI3K isoforms (α, β, γ, δ).
Materials:
-
Purified, recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
This compound (serially diluted)
-
Kinase reaction buffer (e.g., 50 mM HEPES or MOPSO, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 0.25 mM EDTA, 0.1% BSA)[2][3][7]
-
Substrate: Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP solution (containing a radiolabeled ATP, such as [γ-³²P]ATP or [γ-³³P]ATP, or a modified ATP for non-radioactive detection)[2][3][7]
-
Stop solution (e.g., 1 M HCl or similar to terminate the kinase reaction)[8]
-
Detection system (e.g., scintillation counter for radioactive assays, or a fluorescence/luminescence plate reader for non-radioactive assays)
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare serial dilutions of this compound in the kinase reaction buffer to cover a range of concentrations (e.g., from picomolar to micromolar).
-
Dilute the purified PI3K isoforms to a predetermined optimal concentration in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a multi-well plate, add the kinase reaction buffer, the diluted PI3K enzyme, and the serially diluted this compound or vehicle control.
-
Pre-incubate the enzyme and inhibitor for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate (PI or PIP2) and the ATP solution.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 30°C) for a specific duration (e.g., 20-120 minutes), ensuring the reaction proceeds within the linear range.[7]
-
-
Reaction Termination:
-
Stop the reaction by adding the stop solution.
-
-
Detection of Kinase Activity:
-
Radiometric Assay: If using radiolabeled ATP, the phosphorylated lipid product is separated from the unreacted ATP (e.g., through lipid extraction or binding to a filter membrane). The amount of incorporated radioactivity is then quantified using a scintillation counter.[7]
-
Non-Radiometric Assays (e.g., TR-FRET, Luminescence): These assays often use modified substrates or antibodies to detect the product of the kinase reaction (e.g., ADP formation or the phosphorylated lipid). The signal is measured using a plate reader.[8]
-
-
Data Analysis:
-
The kinase activity at each this compound concentration is expressed as a percentage of the activity in the vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
The Core Mechanism of Copanlisib: A Technical Guide to Downstream AKT/mTOR Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copanlisib (trade name Aliqopa) is an intravenous, pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1][2][3] The PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Aberrant activation of this pathway is a common feature in many human cancers, making it a key therapeutic target.[1][5] This technical guide provides an in-depth exploration of this compound's mechanism of action, its downstream effects on the AKT/mTOR axis, quantitative data from key studies, and detailed experimental protocols relevant to its evaluation.
Core Mechanism of Action: PI3K Inhibition
This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of the class I PI3K enzymes, thereby inhibiting their kinase activity.[1] This action blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels prevents the recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase AKT.[6] By inhibiting PI3K, this compound effectively shuts down this pro-survival signaling cascade, leading to decreased cancer cell proliferation and survival, and the induction of apoptosis.[1][2]
Quantitative Data on this compound Activity
The potency and pharmacodynamic effects of this compound have been quantified in numerous preclinical and clinical studies.
In Vitro Potency
This compound demonstrates potent, low-nanomolar inhibitory activity against all four class I PI3K isoforms, with particular potency against the α and δ isoforms critical in B-cell malignancies.[2][4][7]
| PI3K Isoform | IC50 (nM) | Source(s) |
| PI3Kα | 0.5 | [2][4][7] |
| PI3Kβ | 3.7 | [2][4][7] |
| PI3Kγ | 6.4 | [2][4][7] |
| PI3Kδ | 0.7 | [2][4][7] |
Pharmacodynamic Effects on Pathway Biomarkers
Clinical studies have confirmed dose-dependent, on-target activity of this compound by measuring the phosphorylation status of downstream biomarkers like AKT and the ribosomal protein S6 (a downstream target of mTOR).
| Biomarker | Dose | Tissue | Median Inhibition | Source(s) |
| pAKT-S473 | 0.4 mg/kg | Platelet-Rich Plasma | 73.8% | [8][9][10] |
| pAKT-S473 | 0.8 mg/kg | Platelet-Rich Plasma | 79.6% | [8][9][10] |
| pAKT-S473 | 0.8 mg/kg | Tumor Biopsies | Significant Reduction (P < 0.05) | [9][10] |
| pS6 | 0.8 mg/kg | Tumor Biopsies | Dose-dependent reduction | [5][8] |
Downstream Signaling: Impact on mTORC1 and mTORC2
AKT activation is a critical node that leads to the stimulation of two distinct mTOR-containing complexes: mTORC1 and mTORC2. This compound's inhibition of AKT impacts both complexes, albeit through different mechanisms.
-
mTORC1: AKT directly phosphorylates and inhibits the tuberous sclerosis complex (TSC1/2), a negative regulator of mTORC1. AKT also phosphorylates PRAS40, relieving its inhibition of mTORC1. By inhibiting AKT, this compound prevents the inactivation of TSC1/2 and the relief of PRAS40 inhibition, leading to a shutdown of mTORC1 signaling. This results in decreased phosphorylation of its key substrates, 4E-BP1 and S6K1, ultimately suppressing protein synthesis and cell growth.[11][12]
-
mTORC2: The relationship between AKT and mTORC2 is part of a feedback loop. mTORC2 is a primary kinase responsible for phosphorylating AKT at serine 473 (S473), which is required for full AKT activation.[11][12] While this compound's primary action is far upstream at PI3K, the resulting inactivation of the entire pathway leads to a global reduction in signaling flux, including reduced feedback activation of mTORC2. Dual mTORC1/2 inhibitors have shown that blocking mTORC2 directly leads to decreased AKT phosphorylation at S473.[12][13]
Experimental Protocols
Evaluating the effects of this compound requires robust and reproducible experimental methods. Below are detailed, representative protocols for key assays.
Western Blot Analysis of PI3K/AKT Pathway Phosphorylation
This method is used to quantify changes in the phosphorylation status of key pathway proteins following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., GIST-T1, HCT116) and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 2, 6, 24 hours).[14][15]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA Protein Assay Kit.
-
SDS-PAGE: Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 7-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-AKT (S473), total AKT, p-S6, total S6, and a loading control (e.g., β-actin or GAPDH).[16][17]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis is performed to quantify band intensity, normalizing phosphoprotein levels to total protein and the loading control.
Cell Viability Assay
These assays measure the effect of this compound on cell proliferation and cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[7]
Methodology:
-
Cell Plating: Seed cells in an opaque-walled 96-well microtiter plate at a density of 3,000-10,000 cells per well in 100 µL of growth medium.
-
Compound Addition: After overnight incubation, add serial dilutions of this compound (e.g., 0.01 nM to 10 µM) to the wells. Include vehicle-only (DMSO) wells as a negative control.[18]
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.[7][18]
-
Assay Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Data Acquisition: After 10 minutes of incubation at room temperature to stabilize the signal, measure luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value.
In Vitro PI3K Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified PI3K isoforms. A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[19]
Methodology:
-
Reagent Preparation: Prepare assay buffer, purified recombinant PI3K enzyme (e.g., PI3Kα), the lipid substrate (PIP2), ATP, and the detection reagents (e.g., biotinylated-PIP3 tracer and a europium-labeled anti-GST antibody/streptavidin-allophycocyanin acceptor pair).
-
Inhibitor Pre-incubation: In a 384-well plate, add serial dilutions of this compound. Then, add the purified PI3K enzyme. Allow to pre-incubate for 10-20 minutes at room temperature to permit inhibitor binding.[20]
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP.
-
Incubation: Incubate the reaction for a defined period (e.g., 1 hour) at room temperature.
-
Reaction Termination & Detection: Stop the reaction by adding EDTA. Add the TR-FRET detection reagents. The amount of PIP3 produced by the kinase reaction will compete with the biotinylated-PIP3 tracer, leading to a decrease in the FRET signal.
-
Data Acquisition: After a final incubation period, read the plate on a TR-FRET-compatible microplate reader.
-
Data Analysis: The signal is inversely proportional to PI3K activity. Calculate the percent inhibition for each this compound concentration and determine the IC50 value from the dose-response curve.
Conclusion
This compound is a potent inhibitor of the PI3K/AKT/mTOR pathway, with well-characterized activity against PI3K-α and PI3K-δ isoforms. Its mechanism of action translates into clear, dose-dependent pharmacodynamic effects on downstream signaling components, including AKT and S6. The resulting inhibition of both mTORC1 and mTORC2-mediated signaling pathways culminates in reduced cell proliferation and survival. The quantitative data and experimental protocols provided herein serve as a comprehensive resource for researchers and drug development professionals working to understand and leverage the therapeutic potential of PI3K pathway inhibition.
References
- 1. What is the mechanism of this compound dihydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Optimal Management of Adverse Events From this compound in the Treatment of Patients With Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on this compound and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. On-Target Pharmacodynamic Activity of the PI3K Inhibitor this compound in Paired Biopsies from Patients with Malignant Lymphoma and Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Combined Inhibition of mTORC1 and mTORC2 Signaling Pathways Is a Promising Therapeutic Option in Inhibiting Pheochromocytoma Tumor Growth: In Vitro and In Vivo Studies in Female Athymic Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical Activity of PI3K Inhibitor this compound in Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RETRACTED ARTICLE: this compound promotes growth inhibition and apoptosis by modulating the AKT/FoxO3a/PUMA axis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro PI3K Kinase Assay [bio-protocol.org]
- 20. sigmaaldrich.cn [sigmaaldrich.cn]
Preclinical Profile of Copanlisib: A Pan-Class I PI3K Inhibitor for Solid Tumor Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Copanlisib (BAY 80-6946) is a potent and selective intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3Kα and PI3Kδ isoforms.[1][2] Extensive preclinical investigations have demonstrated its anti-tumor efficacy across a range of solid tumor models. This technical guide provides a comprehensive overview of the preclinical data for this compound in solid tumors, focusing on its mechanism of action, in vitro and in vivo activity, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the evaluation of PI3K pathway inhibitors for cancer therapy.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
This compound exerts its anti-neoplastic effects by inhibiting the PI3K signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a frequent event in a multitude of solid tumors.[4] this compound demonstrates potent inhibitory activity against the class I PI3K isoforms, with IC50 values of 0.5 nM, 3.7 nM, 6.4 nM, and 0.7 nM for PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, respectively.[1][5][6] Its pronounced activity against the α and δ isoforms is a key characteristic.[2]
By blocking the catalytic activity of PI3K, this compound prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the downstream phosphorylation and activation of AKT, a central node in the pathway. The subsequent deactivation of downstream effectors, such as the mammalian target of rapamycin (mTOR), ultimately leads to the induction of apoptosis and inhibition of cell proliferation in cancer cells.[3]
References
- 1. First-in-human phase I study of this compound (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound HCL | pan-class I PI3K (phosphoinositide 3-kinase) inhibitor | CAS 1402152-13-9 (HCl) | InvivoChem [invivochem.com]
Copanlisib: Mechanisms of Apoptosis Induction and Proliferation Inhibition in Tumor Cells
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Copanlisib (trade name Aliqopa®) is a potent, intravenous, pan-class I phosphoinositide 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1][2][3] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including proliferation, survival, differentiation, and metabolism.[4] Its aberrant activation is a frequent event in a wide range of human cancers, making it a key therapeutic target.[5][6] this compound exerts its anti-tumor effects by inducing tumor cell death via apoptosis and inhibiting cellular proliferation.[2][7] This document provides a detailed technical overview of the molecular mechanisms underlying these effects, presents quantitative data from preclinical studies, and outlines key experimental protocols for assessing the drug's activity.
Core Mechanism of Action: PI3K Pathway Inhibition
This compound is a selective inhibitor of the four class I PI3K enzymes, with the highest potency against the PI3K-α and PI3K-δ isoforms, which are crucial in B-cell malignancies.[1][5] By binding to the ATP-binding pocket of the PI3K enzyme, this compound blocks its catalytic activity.[5] This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to the inactivation of downstream effectors, most notably the serine/threonine kinase AKT (also known as Protein Kinase B) and the mammalian target of rapamycin (mTOR).[1][5] The suppression of the PI3K/AKT/mTOR cascade is central to this compound's ability to halt proliferation and trigger programmed cell death.[1][5]
Induction of Tumor Cell Apoptosis
This compound's inhibition of the PI3K/AKT pathway directly triggers apoptosis through multiple downstream mechanisms. A key function of active AKT is to phosphorylate and inactivate pro-apoptotic proteins. By inhibiting AKT, this compound relieves this suppression, leading to the activation of apoptotic cascades.
-
Modulation of BCL-2 Family Proteins: In diffuse large B-cell lymphoma (DLBCL) models, this compound-induced apoptosis is associated with the dysregulation of BCL-2 family members.[8] Its cytotoxic activity is mediated through mechanisms dependent on BCL-xL and MCL-1, two anti-apoptotic proteins.[8][9] Combination treatment of this compound with the BCL-2 inhibitor venetoclax has shown synergistic effects, leading to increased apoptosis by downregulating anti-apoptotic genes like BCL-XL and MCL1.[10]
-
Activation of FoxO3a/PUMA Axis: In colorectal cancer cells, this compound has been shown to induce apoptosis by modulating the AKT/FoxO3a/PUMA axis.[11][12] Inhibition of AKT allows the transcription factor FoxO3a to translocate to the nucleus, where it directly promotes the expression of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis).[11][12] The subsequent increase in PUMA expression is crucial for the anticancer effects of this compound in this context.[11]
-
Caspase Activation: The culmination of these pro-apoptotic signals is the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates, including poly (ADP-ribose) polymerase (PARP).[10][11]
Quantitative Data: Apoptosis Induction
The pro-apoptotic effect of this compound has been quantified across various cancer cell lines. While some studies report potent apoptosis induction, others note a more dominant anti-proliferative effect with modest apoptosis.[13][14]
| Cell Line/Model | Cancer Type | Observation | Reference |
| HER2+ Breast Cancer Cells | Breast Cancer | Induced apoptosis in a dose-dependent manner. | [15] |
| BCR-dependent DLBCL | Diffuse Large B-cell Lymphoma | Induced >50% apoptosis in all BCR-dependent cell lines tested. | [8] |
| DLD1 and HCT116 | Colorectal Cancer | Significantly increased apoptotic rates, observed via nuclear fragmentation assay. | [11] |
| Imatinib-sensitive GIST-T1 | Gastrointestinal Stromal Tumor | Apoptosis induction was modest with single-agent this compound. | [13] |
| Hepatocellular Carcinoma Cells | Liver Cancer | Caused only little or quantitatively negligible apoptosis as a single agent. | [14] |
| Mantle Cell & Marginal Zone Lymphoma | B-cell Lymphomas | Combination with venetoclax led to increased PARP cleavage, indicating apoptosis. | [10] |
Experimental Protocol: TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a standard method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[16][17]
Objective: To quantify apoptotic cells in a treated cell culture population by labeling the 3'-OH ends of DNA strand breaks.
Materials:
-
Cells cultured on coverslips or in a 96-well plate.
-
Phosphate-Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
0.2% Triton X-100 in PBS for permeabilization.
-
TUNEL Assay Kit (containing TdT enzyme, labeled nucleotides like Biotin-dUTP, and buffers).
-
Streptavidin-HRP conjugate and a substrate like DAB (for colorimetric detection) or a fluorescent secondary reagent.
-
DNase I (for positive control).
-
Nuclear counterstain (e.g., Hematoxylin or DAPI).
-
Light or fluorescence microscope.
Procedure:
-
Cell Preparation: Culture cells with and without this compound for the desired duration. Include an untreated control and a positive control.
-
Fixation: Aspirate media, wash cells 2-3 times with PBS, and fix with 4% PFA for 10-15 minutes at room temperature.[18]
-
Permeabilization: Wash cells 2-3 times with PBS. Permeabilize with 0.2% Triton X-100 for 15 minutes at room temperature to allow the enzyme to access the nucleus.[18]
-
Positive Control: For the positive control sample, treat with DNase I for 10 minutes at room temperature to induce widespread DNA breaks.[18]
-
Equilibration: Wash cells with PBS. Incubate with Equilibration Buffer from the kit for 10 minutes.
-
TdT Labeling: Prepare the TUNEL reaction mixture (TdT enzyme and labeled nucleotides) according to the kit's instructions. Incubate samples with the mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[18]
-
Detection:
-
Colorimetric: Wash cells and incubate with Streptavidin-HRP conjugate for 30 minutes at 37°C. After washing, add the DAB substrate and incubate until color develops.[18]
-
Fluorometric: If using fluorescently labeled nucleotides, proceed to counterstaining after the labeling step.
-
-
Counterstaining: Stain the nuclei with Hematoxylin (for colorimetric) or DAPI (for fluorescent) to visualize the entire cell population.
-
Visualization and Quantification: Mount the coverslips or view the plate under a microscope. Apoptotic cells will show a distinct signal (e.g., dark brown or bright green nuclei) compared to non-apoptotic cells. Quantify the percentage of TUNEL-positive cells relative to the total number of cells.[19]
Inhibition of Tumor Cell Proliferation
In addition to inducing apoptosis, this compound potently inhibits the proliferation of tumor cells.[4] This effect is primarily achieved by inducing cell cycle arrest, preventing cells from progressing through the division cycle.
-
Cell Cycle Arrest: In multiple cancer models, including hepatocellular carcinoma and HER2+ breast cancer, this compound treatment leads to cell cycle arrest, predominantly in the G1 phase.[14][15] This prevents cells from entering the S phase, where DNA replication occurs.
-
Downregulation of Cyclins: The arrest is often mediated by the downregulation of key cell cycle proteins. Inhibition of the PI3K/AKT pathway by this compound leads to a significant reduction in the expression of Cyclin D1 and Cyclin B1, as well as their partner cyclin-dependent kinases (CDK4 and CDK6).[14][20] These proteins are critical for driving the G1/S transition, and their suppression effectively halts cell cycle progression.
Quantitative Data: Anti-Proliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a biological process, such as cell proliferation. This compound has demonstrated potent, nanomolar-range IC50 values across a wide variety of tumor cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| PI3Kα (p110α) | (Cell-free enzyme assay) | 0.5 | [4][7][21] |
| PI3Kδ (p110δ) | (Cell-free enzyme assay) | 0.7 | [4][7][21] |
| PI3Kβ (p110β) | (Cell-free enzyme assay) | 3.7 | [4][7][21] |
| PI3Kγ (p110γ) | (Cell-free enzyme assay) | 6.4 | [4][7][21] |
| B-cell Lymphomas (Median) | Lymphoma | < 100 (range) | [10][22] |
| T-cell Lymphomas (Median) | Lymphoma | > 100 (range) | [10] |
| Huh7 | Hepatocellular Carcinoma | 47.9 | [21] |
| Hep3B | Hepatocellular Carcinoma | 72.4 | [21] |
| Cal27 | Head and Neck Squamous Cell Carcinoma | ~20-30 | [23] |
Experimental Protocol: Sulforhodamine B (SRB) Proliferation Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for assessing the anti-proliferative effects of a compound.
Objective: To determine the IC50 of this compound by measuring its effect on the proliferation of a cancer cell line over time.
Materials:
-
96-well cell culture plates.
-
Cancer cell line of interest.
-
Complete culture medium.
-
This compound stock solution.
-
10% Trichloroacetic acid (TCA), cold.
-
0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid.
-
10 mM Tris base solution (pH 10.5).
-
Microplate reader (510-560 nm).
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium, including a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours).[23]
-
Cell Fixation: Gently aspirate the medium. Add 100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Pour off the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measurement: Read the absorbance (Optical Density, OD) on a microplate reader at a wavelength of approximately 515 nm.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage inhibition against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Conclusion
This compound is a potent anti-neoplastic agent that functions through the dual mechanisms of inducing apoptosis and inhibiting cell proliferation.[7] Its targeted inhibition of the PI3K/AKT/mTOR pathway disrupts fundamental cellular processes required for tumor growth and survival.[1] By relieving the inhibition of pro-apoptotic proteins and halting the cell cycle, this compound demonstrates significant efficacy in a range of preclinical models, particularly in hematologic malignancies where the PI3K-δ isoform is a key driver.[1][24] The in-depth understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is essential for the continued development and strategic application of this compound and other PI3K inhibitors in oncology.
References
- 1. Spotlight on this compound and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. What is the mechanism of this compound dihydrochloride? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Targeted inhibition of PI3Kα/δ is synergistic with BCL-2 blockade in genetically defined subtypes of DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound synergizes with conventional and targeted agents including venetoclax in B- and T-cell lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RETRACTED ARTICLE: this compound promotes growth inhibition and apoptosis by modulating the AKT/FoxO3a/PUMA axis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound promotes growth inhibition and apoptosis by modulating the AKT/FoxO3a/PUMA axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The PI3K inhibitor this compound synergizes with sorafenib to induce cell death in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellbiologics.com [cellbiologics.com]
- 19. A Superior Direct Method for the Quantitative Analysis of DNA Fragments in Late-stage Apoptosis | AAT Bioquest [aatbio.com]
- 20. researchgate.net [researchgate.net]
- 21. selleckchem.com [selleckchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Update on the role of this compound in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Copanlisib's Impact on the Tumor Microenvironment
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phosphatidylinositol-3-kinase (PI3K) inhibitor, Copanlisib, and its multifaceted impact on the tumor microenvironment (TME). By elucidating its mechanism of action and effects on immune cells, angiogenesis, and the extracellular matrix, this document serves as a critical resource for professionals in oncology research and drug development.
Introduction to this compound
This compound (brand name Aliqopa) is a potent pan-class I PI3K inhibitor administered intravenously.[1] It exhibits predominant activity against the PI3K-α and PI3K-δ isoforms, which are frequently overexpressed in malignant B-cells and other cancers.[2][3][4][5] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell proliferation, survival, differentiation, and migration. Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target.[4] this compound's unique intravenous, intermittent dosing schedule (days 1, 8, and 15 of a 28-day cycle) differentiates it from other orally administered PI3K inhibitors.[1]
Mechanism of Action
This compound functions by competitively binding to the ATP-binding pocket of the PI3K enzyme, thereby inhibiting its kinase activity.[4] This action blocks the downstream signaling cascade, most notably the AKT/mTOR pathway, which is crucial for cell survival and proliferation.[4] The suppression of this pathway ultimately leads to the induction of apoptosis (programmed cell death) and a reduction in cancer cell growth.[2][4]
The inhibitory activity of this compound against the four class I PI3K isoforms has been quantified, demonstrating its potent and selective nature.
Table 1: this compound In Vitro Inhibitory Activity
| PI3K Isoform | IC50 (nmol/L) | Primary Tissue Expression | Role in Cancer |
| PI3K-α | 0.5[2][6] | Ubiquitous[1][6] | Implicated in cancer cell proliferation, survival, and relapse[1][4][6] |
| PI3K-β | 3.7[2][6] | Ubiquitous[6] | Involved in thrombosis and glucose metabolism |
| PI3K-γ | 6.4[2][6] | Primarily Hematopoietic[1][6] | Plays a role in inflammation and immune cell trafficking |
| PI3K-δ | 0.7[2][6] | Primarily Hematopoietic[1][6] | Crucial for B-cell function, proliferation, and survival[4][6] |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The following diagram illustrates the central role of PI3K in cell signaling and the point of intervention for this compound.
Impact on the Tumor Microenvironment
Beyond its direct effects on tumor cells, this compound significantly modulates the TME, creating a less hospitable environment for cancer growth and enhancing anti-tumor immunity.
This compound has been shown to overcome immune suppression mediated by regulatory T cells (Tregs) and M2-polarized tumor-associated macrophages (TAMs).[7][8] Studies in syngeneic murine cancer models have demonstrated that intermittent treatment with this compound leads to a robust in vivo anti-tumor efficacy, which is at least partially due to its immunomodulatory activities.[7][8]
Key immunomodulatory effects include:
-
Increased T-cell Infiltration and Activation: this compound treatment increases the infiltration of activated T cells into the tumor.[7][8]
-
Favorable Immune Cell Ratios: It promotes a shift in the balance of key immune cell populations, leading to an increased CD8+ T cell to Treg ratio and an increased M1 to M2 macrophage ratio.[7][8][9] This shift is indicative of a transition from an immunosuppressive to an immunostimulatory TME.
-
Enhanced Efficacy of Immune Checkpoint Inhibitors (ICIs): The combination of this compound with anti-PD-1 antibodies has shown enhanced anti-tumor efficacy in both ICI-sensitive and insensitive mouse tumor models.[7] In some cases, this combination has led to complete remission and prevention of tumor recurrence.[7][9]
Table 2: this compound's Impact on Immune Cell Populations in the TME
| Immune Cell Population | Effect of this compound | Functional Consequence |
| CD8+ T Cells | Increased infiltration and activation[7] | Enhanced tumor cell killing |
| Regulatory T Cells (Tregs) | Relative decrease compared to CD8+ T cells[7] | Reduced immunosuppression |
| M1 Macrophages | Increased polarization[7][9] | Pro-inflammatory, anti-tumor activity |
| M2 Macrophages | Decreased polarization[7] | Reduced pro-tumor, immunosuppressive activity |
The PI3K/AKT/mTOR pathway is a key player in angiogenesis.[6] By inhibiting this pathway, this compound is expected to have anti-angiogenic effects, thereby reducing the blood supply to the tumor. Further research is needed to fully elucidate the specific impact of this compound on the tumor vasculature and stromal components.
Preclinical and Clinical Evidence
This compound has demonstrated significant anti-tumor activity in a wide range of preclinical models and clinical trials.
In preclinical studies, this compound has shown potent anti-proliferative activity and apoptosis induction in various cancer models, including gastrointestinal stromal tumors (GIST), breast cancer, and hematologic malignancies.[10][11]
Table 3: Summary of Key Preclinical Findings
| Cancer Model | Key Findings | Reference |
| GIST (imatinib-sensitive and -resistant) | Decreased cell viability and proliferation irrespective of KIT mutational status.[12] Single-agent this compound inhibited tumor growth in vivo.[12] | [10][12] |
| Breast Cancer (HER2+) | Effective in inhibiting HER2+ breast cancer cells with acquired resistance to trastuzumab and/or lapatinib.[3] | [3] |
| Syngeneic Mouse Tumor Models | Strong in vivo anti-tumor efficacy, increased T-cell and macrophage infiltration, and enhanced efficacy when combined with anti-PD-1 therapy.[7] | [7] |
Clinically, this compound is approved for the treatment of adult patients with relapsed follicular lymphoma who have received at least two prior systemic therapies.[3] Phase II and III clinical trials are ongoing for various other malignancies, including endometrial cancer, diffuse large B-cell lymphoma, and cholangiocarcinoma.[3]
Experimental Protocols
This section details the methodologies for key experiments used to investigate the effects of this compound.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
-
Method:
-
Seed cancer cells (e.g., GIST-T1, GIST430/654) in 96-well plates.[10]
-
After 24 hours, treat cells with increasing concentrations of this compound.
-
Incubate for 72 hours.
-
Assess cell viability using a colorimetric assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Calculate IC50 values using non-linear regression analysis.
-
-
Objective: To evaluate the in vivo anti-tumor efficacy and immunomodulatory effects of this compound.
-
Method:
-
Implant murine cancer cells (e.g., MC38 colon adenocarcinoma) subcutaneously into immunocompetent mice (e.g., C57BL/6).[13]
-
Once tumors are established, randomize mice into treatment groups (e.g., vehicle, this compound, anti-PD-1, combination).
-
Administer this compound intravenously according to an intermittent schedule (e.g., once or twice weekly).
-
Measure tumor volume regularly.
-
At the end of the study, harvest tumors for analysis.
-
The following diagram outlines a typical experimental workflow for an in vivo study.
-
Objective: To quantify the infiltration of various immune cell populations within the tumor tissue.
-
Method:
-
Fix harvested tumors in formalin and embed in paraffin.
-
Cut tissue sections and mount on slides.
-
Perform antigen retrieval.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies against immune cell markers (e.g., CD8 for cytotoxic T cells, FoxP3 for Tregs, CD86 for M1 macrophages, CD206 for M2 macrophages).[13]
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Develop with a chromogenic substrate.
-
Counterstain and mount.
-
Image slides and quantify the percentage of positive cells.
-
-
Objective: To perform a detailed analysis of immune cell subsets within the tumor.
-
Method:
-
Dissociate fresh tumor tissue into a single-cell suspension.
-
Stain cells with a cocktail of fluorescently-labeled antibodies against surface and intracellular markers of interest.
-
Acquire data on a flow cytometer.
-
Analyze the data to identify and quantify different immune cell populations and their activation status.
-
Conclusion
This compound is a potent PI3K inhibitor with a dual mechanism of action that involves direct anti-tumor effects and significant modulation of the tumor microenvironment. Its ability to reprogram the TME from an immunosuppressive to an immunostimulatory state is a key feature that enhances its therapeutic efficacy, particularly in combination with immune checkpoint inhibitors. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and for the development of novel combination strategies in oncology. The logical interplay of this compound's effects is summarized in the diagram below.
References
- 1. Update on the role of this compound in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound dihydrochloride? [synapse.patsnap.com]
- 5. Aliqopa (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. Spotlight on this compound and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-PI3K inhibition with this compound overcomes Treg- and M2-TAM-mediated immune suppression and promotes anti-tumor immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pan-PI3K inhibition with this compound overcomes Treg- and M2-TAM-mediated immune suppression and promotes anti-tumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 12. Preclinical Activity of PI3K Inhibitor this compound in Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Copanlisib In Vitro Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copanlisib (formerly BAY 80-6946) is a potent intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1][5] this compound exerts its anti-tumor effects by blocking this pathway, leading to the induction of apoptosis and inhibition of cell proliferation in malignant cells.[2][3][5] These application notes provide a detailed protocol for assessing the in vitro cell viability of cancer cell lines in response to this compound treatment using the MTT assay, a widely used colorimetric method.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, γ, and δ), with IC50 values of 0.5 nM, 3.7 nM, 6.4 nM, and 0.7 nM for PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, respectively.[1][6][7] By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This in turn inhibits the activation of downstream effectors such as AKT and mammalian target of rapamycin (mTOR), which are crucial for cell growth and survival.[1][5]
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.
Quantitative Data Presentation
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| GIST-T1 | Gastrointestinal Stromal Tumor | 54.5 | CellTiter-Glo | [8] |
| GIST-T1/670 | Imatinib-Resistant GIST | 278.8 | CellTiter-Glo | [8] |
| GIST430/654 | Imatinib-Resistant GIST | 78.7 | CellTiter-Glo | [8] |
| Huh7 | Hepatocellular Carcinoma | 47.9 | MTT Assay | [6][9] |
| HepG2 | Hepatocellular Carcinoma | 31.6 | MTT Assay | [6][9] |
| Hep3B | Hepatocellular Carcinoma | 72.4 | Not Specified | [6] |
| PIK3CA-mutant | Various Cancers | 19 (mean) | Not Specified | [7] |
| HER2-positive | Breast Cancer | 17 (mean) | Not Specified | [7] |
| B-cell lymphomas | Lymphoma | Lower than T-cell lymphomas | Not Specified | [10] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the steps for determining cell viability upon treatment with this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >90% using a method like trypan blue exclusion.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should span a range appropriate for determining the IC50 value (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[12]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[11]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Experimental Workflow for the MTT Cell Viability Assay.
References
- 1. Spotlight on this compound and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. reference.medscape.com [reference.medscape.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound dihydrochloride? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound synergizes with conventional and targeted agents including venetoclax in B- and T-cell lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Determining the Effective Concentration of Copanlisib in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copanlisib (sold under the brand name Aliqopa) is a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1][2] These isoforms are critical components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and metabolism.[3][4] Aberrant activation of this pathway is a key driver in various malignancies, making it a prime target for therapeutic intervention.[4][5] this compound has demonstrated anti-tumor activity by inducing apoptosis and inhibiting the proliferation of malignant cells.[2][6] This document provides detailed protocols and application notes for determining the effective concentration of this compound in in vitro cell culture models.
Mechanism of Action: The PI3K/AKT/mTOR Pathway
This compound exerts its therapeutic effect by inhibiting PI3K, a family of lipid kinases. This inhibition blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Once activated, AKT phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), which in turn promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis. By blocking this cascade at the level of PI3K, this compound effectively shuts down these pro-survival signals.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ricerca.sns.it [ricerca.sns.it]
- 5. scispace.com [scispace.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing Copanlisib-Induced Apoptosis via Caspase-3/7 Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copanlisib is a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms, which are frequently overexpressed in malignant B-cells.[1][2][3] By inhibiting the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation, this compound effectively induces apoptosis in various cancer cell lines.[1][4][5][6] This application note provides a detailed protocol for assessing this compound-induced apoptosis by measuring the activity of effector caspases-3 and -7, key executioners of programmed cell death.
Mechanism of Action: this compound and the PI3K/AKT Pathway
The PI3K/AKT signaling pathway is a crucial intracellular cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is constitutively active, leading to uncontrolled cell division and resistance to apoptosis. This compound exerts its anti-tumor effects by inhibiting PI3K, which in turn prevents the phosphorylation and activation of AKT. This disruption of the PI3K/AKT pathway leads to the activation of pro-apoptotic proteins and subsequent induction of apoptosis, characterized by the activation of caspases.[6][7][8]
Experimental Protocol: Caspase-3/7 Assay for this compound-Induced Apoptosis
This protocol is designed for assessing apoptosis in adherent cancer cell lines (e.g., diffuse large B-cell lymphoma - DLBCL) treated with this compound using a commercially available luminescent caspase-3/7 assay kit.
Materials
-
DLBCL cell line (e.g., SU-DHL-4)
-
This compound (BAY 80-6946)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White, opaque-walled 96-well plates suitable for cell culture and luminescence readings
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Experimental Workflow
Procedure
-
Cell Seeding:
-
Culture SU-DHL-4 cells in complete medium.
-
Trypsinize and count the cells.
-
Seed 1 x 104 cells in 100 µL of complete medium per well into a white, opaque-walled 96-well plate.
-
Include wells for no-cell controls (medium only) to determine background luminescence.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 1 nM to 1000 nM. Also prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Caspase-3/7 Assay:
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature for at least 30 minutes before use.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, including the no-cell control wells.
-
Place the plate on a plate shaker and mix at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average luminescence value of the no-cell control wells from the luminescence values of all other wells.
-
Fold Change Calculation: Calculate the fold change in caspase-3/7 activity by dividing the background-subtracted luminescence of the this compound-treated wells by the background-subtracted luminescence of the vehicle-treated control wells.
-
Data Visualization: Plot the fold change in caspase-3/7 activity against the concentration of this compound to generate a dose-response curve.
An increase in luminescence directly correlates with an increase in caspase-3/7 activity, indicating apoptosis. A dose-dependent increase in the luminescent signal in this compound-treated cells compared to the vehicle control confirms that this compound induces apoptosis in a concentration-dependent manner.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Caspase-3/7 Activity in SU-DHL-4 Cells after 48-hour Treatment
| This compound Concentration (nM) | Average Luminescence (RLU) | Standard Deviation | Fold Change vs. Vehicle |
| 0 (Vehicle) | 15,234 | 897 | 1.0 |
| 1 | 18,567 | 1,102 | 1.2 |
| 10 | 45,890 | 2,731 | 3.0 |
| 50 | 120,567 | 7,175 | 7.9 |
| 100 | 254,321 | 15,135 | 16.7 |
| 500 | 389,765 | 23,196 | 25.6 |
| 1000 | 410,234 | 24,414 | 26.9 |
Table 2: Time-Course of this compound (100 nM)-Induced Caspase-3/7 Activity in SU-DHL-4 Cells
| Treatment Time (hours) | Average Luminescence (RLU) | Standard Deviation | Fold Change vs. Vehicle |
| 24 | 150,876 | 9,013 | 9.9 |
| 48 | 254,321 | 15,135 | 16.7 |
| 72 | 189,456 | 11,275 | 12.4 |
Note: The data presented in these tables are representative examples and may vary depending on the cell line, assay kit, and experimental conditions.
The provided protocol offers a robust and reproducible method for quantifying this compound-induced apoptosis through the measurement of caspase-3/7 activity. This assay is a valuable tool for researchers and drug development professionals to characterize the pro-apoptotic effects of PI3K inhibitors like this compound and to elucidate their mechanism of action in cancer cells. The clear, dose-dependent induction of caspase-3/7 activity provides strong evidence for the on-target effect of this compound in promoting programmed cell death.
References
- 1. Caspase-3/7 assay [bio-protocol.org]
- 2. Apoptosis [promega.com]
- 3. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 4. The combination of brentuximab vedotin and chidamide synergistically suppresses the proliferation of T-cell lymphoma cells through the enhancement of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Cytokine-Induced Killer Cells in Combination with Heat Shock Protein 90 Inhibitors Functioning via the Fas/FasL Axis Provides Rationale for a Potential Clinical Benefit in Burkitt’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound synergizes with conventional and targeted agents including venetoclax in B- and T-cell lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Models Testing Copanlisib Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo xenograft models to assess the efficacy of Copanlisib, a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor.
Introduction
This compound is an intravenous PI3K inhibitor with predominant activity against the PI3K-alpha (p110α) and PI3K-delta (p110δ) isoforms, which are critical components of the PI3K/AKT/mTOR signaling pathway.[1][2][3] Dysregulation of this pathway is a frequent event in various cancers, promoting cell growth, proliferation, survival, and angiogenesis.[1][2][4] Consequently, this compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models, including both solid tumors and hematologic malignancies.[5][6][7] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone for the preclinical evaluation of novel cancer therapeutics like this compound. These models allow for the assessment of a drug's anti-tumor activity, pharmacodynamic effects, and potential for combination therapies in a living organism. This document outlines the principles and methodologies for conducting such studies.
Mechanism of Action of this compound
This compound selectively inhibits class I PI3K isoforms, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This prevents the activation of downstream effectors such as AKT and mTOR, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[1][2] The dual inhibition of PI3Kα and PI3Kδ makes this compound particularly effective in B-cell malignancies where the B-cell receptor (BCR) signaling pathway, which is dependent on PI3Kδ, is often constitutively active.[2][6]
Experimental Protocols
A generalized workflow for assessing this compound efficacy in xenograft models is presented below. Specific parameters may need to be optimized based on the tumor cell line and research question.
References
- 1. What is the mechanism of this compound dihydrochloride? [synapse.patsnap.com]
- 2. Spotlight on this compound and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound synergizes with conventional and targeted agents including venetoclax in B- and T-cell lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analyzing Cell Cycle Effects of Copanlisib Using Flow Cytometry
Introduction
Copanlisib (brand name Aliqopa) is a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms, which are frequently overexpressed in malignant B-cells.[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates cellular processes such as proliferation, survival, and cell cycle progression.[4][5] Dysregulation of this pathway is a common feature in many cancers, making it a key target for therapeutic intervention.[4][6] this compound exerts its anti-tumor effects by inducing apoptosis and inhibiting the proliferation of malignant cell lines.[1][2] A key mechanism of its anti-proliferative action is the induction of cell cycle arrest.[7][8][9]
Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a population of cells.[10][11] By staining cells with a fluorescent DNA-intercalating dye, such as propidium iodide (PI), the DNA content of individual cells can be quantified. This allows for the differentiation and quantification of cells in the various phases of the cell cycle (G0/G1, S, and G2/M).[12] This application note provides a detailed protocol for using flow cytometry to assess the effects of this compound on the cell cycle of cancer cells.
Signaling Pathway and Mechanism of Action
This compound targets PI3K, a central node in a signaling pathway that promotes cell cycle progression. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of AKT. Activated AKT then influences downstream effectors that control the transition between cell cycle phases, notably by promoting the expression of G1 cyclins (like Cyclin D1) and cyclin-dependent kinases (CDK4/6).[8][13] By inhibiting PI3K, this compound blocks this entire cascade, leading to a decrease in pro-proliferative signals. This typically results in the downregulation of key cell cycle regulators and causes cells to arrest in the G1 phase.[8][9][14]
Quantitative Data Summary
Treatment of cancer cell lines with this compound typically results in a dose-dependent increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases, indicative of a G1 cell cycle arrest.[8][14]
Table 1: Representative Cell Cycle Distribution Analysis after 48h this compound Treatment
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (0 nM) | 45.2% | 35.5% | 19.3% |
| This compound (10 nM) | 58.9% | 25.1% | 16.0% |
| This compound (50 nM) | 72.5% | 15.3% | 12.2% |
| This compound (100 nM) | 81.3% | 9.8% | 8.9% |
| Note: Data are representative and may vary based on cell line, experimental conditions, and exposure time. The trend reflects findings where PI3K inhibition leads to G1 arrest.[8][14] |
Detailed Experimental Protocol
This protocol describes a standard method for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry following treatment with this compound.
1. Materials and Reagents
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (FBS, penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA
-
This compound (appropriate stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide in PBS
-
100 µg/mL RNase A (DNase free)
-
0.1% Triton X-100 (optional, for permeabilization)
-
-
12 x 75 mm polystyrene tubes for flow cytometry
-
Flow cytometer
2. Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM). Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest drug dose).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
3. Cell Harvesting and Fixation
-
Harvest cells, including both adherent and floating populations (to capture any detached apoptotic cells). For adherent cells, wash with PBS, detach with Trypsin-EDTA, and then combine with the supernatant collected from the initial culture medium.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300-500 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with 1-2 mL of cold PBS. Centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[15][16] This step is crucial for minimizing cell clumping.[17]
-
Incubate the cells for fixation at 4°C for at least 2 hours. Cells can be stored in 70% ethanol at 4°C for several weeks if necessary.[16][18]
4. Propidium Iodide Staining
-
Pellet the fixed cells by centrifugation at 500-800 x g for 5 minutes.
-
Carefully decant the ethanol supernatant.
-
Wash the cells once with 5 mL of PBS to remove residual ethanol. Centrifuge and decant the supernatant.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate the tubes in the dark at room temperature for 30 minutes. The RNase A will degrade double-stranded RNA, ensuring that PI staining is specific to DNA.
5. Flow Cytometry Acquisition and Analysis
-
Analyze the samples on a flow cytometer. Set the instrument to measure the fluorescence signal from PI in the linear scale.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
To exclude cell aggregates and doublets, use a pulse-width vs. pulse-area plot for the PI signal.[16][17] Gate on the singlet population.
-
Collect at least 10,000-20,000 singlet events for each sample.
-
Analyze the resulting DNA content histograms using cell cycle analysis software (e.g., FlowJo, ModFit LT). The software will model the G0/G1, S, and G2/M peaks to calculate the percentage of cells in each phase.[16]
Experimental Workflow Diagram
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. reference.medscape.com [reference.medscape.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Phosphoinositide 3-kinase controls early and late events in mammalian cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PI3K inhibitor this compound synergizes with sorafenib to induce cell death in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nanocellect.com [nanocellect.com]
- 11. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. docs.research.missouri.edu [docs.research.missouri.edu]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
- 15. corefacilities.iss.it [corefacilities.iss.it]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copanlisib in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and laboratory use of Copanlisib (also known as BAY 80-6946), a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor.
Introduction to this compound
This compound is a selective inhibitor of PI3K with predominant activity against the PI3K-α and PI3K-δ isoforms, which are key components of the PI3K/AKT/mTOR signaling pathway.[1][2][3][4] This pathway is crucial for cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in various cancers.[1][3] By inhibiting PI3K, this compound effectively blocks downstream signaling, leading to the induction of apoptosis and inhibition of tumor cell growth.[2][3] It is primarily used in research to study the effects of PI3K inhibition in various cancer models, particularly in hematological malignancies like follicular lymphoma.[1][2]
Mechanism of Action: The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that regulates a multitude of cellular processes. Upon activation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a variety of substrates, including the mammalian target of rapamycin (mTOR), to promote cell growth, proliferation, and survival. This compound's inhibitory action on PI3K effectively curtails this entire downstream signaling cascade.
Quantitative Data Summary
The following tables summarize key quantitative data for the laboratory use of this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
|---|---|
| PI3Kα | 0.5[2][5][6][7][8] |
| PI3Kβ | 3.7[2][5][6][7][8] |
| PI3Kγ | 6.4[2][5][6][7][8] |
| PI3Kδ | 0.7[2][5][6][7][8] |
| mTOR | 45[8] |
Table 2: In Vitro Experimental Concentrations
| Assay Type | Cell Line Examples | Effective Concentration Range | Reference |
|---|---|---|---|
| Cell Proliferation | Breast Cancer, Endometrial Cancer, Hematologic Tumor Cell Lines | IC50 < 10 nM | [9] |
| PIK3CA-mutant cell lines | Mean IC50: 19 nM | [5][8] | |
| HER2-positive cell lines | Mean IC50: 17 nM | [5][8] | |
| HuCCT-1, EGI-1 | IC50: 137-147 nM | [10] | |
| AKT Phosphorylation Inhibition | ELT3 cells | 5 nM (complete inhibition) | [5][8] |
| Apoptosis Induction | BT20 breast cancer cells | 20 - 200 nM | [5][8] |
| | | EC50 for Caspase-9 activation: 340 nM |[5][8] |
Table 3: In Vivo Experimental Dosing
| Animal Model | Tumor Type | Dosage | Administration Route & Schedule | Reference |
|---|---|---|---|---|
| Rat | KPL4 tumor xenograft | 0.5 - 6 mg/kg | Intravenous (i.v.), every 2 days for 5 doses | [5][9] |
| Mouse | Gastrointestinal Stromal Tumor (GIST) xenograft | 14 mg/kg | Intravenous (i.v.), 3 times weekly | [11] |
| Mouse | Mantle Cell Lymphoma (MCL) xenograft | 10 mg/kg | Intravenous (i.v.), 2 days on / 5 days off | [12] |
| Mouse | Marginal Zone Lymphoma (MZL) xenograft | 14 mg/kg | Intravenous (i.v.), 2 days on / 5 days off |[12] |
Preparation and Storage Protocols
Proper preparation and storage of this compound are critical for maintaining its stability and activity.
Reagent and Equipment
-
This compound powder (free base or dihydrochloride salt)
-
Dimethyl sulfoxide (DMSO), sterile, anhydrous
-
1M Hydrochloric acid (HCl), sterile
-
Sterile water for injection or sterile 0.9% Sodium Chloride Injection, USP
-
Sterile microcentrifuge tubes and pipette tips
-
Vortex mixer
-
Ultrasonic bath
-
-20°C and -80°C freezers
Reconstitution of this compound Powder
This compound has poor solubility in aqueous solutions at neutral pH and is slightly soluble in DMSO.[7][13] Acidic conditions can improve its solubility.
For In Vitro Use (DMSO Stock Solution):
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM). Note that the solubility in DMSO is limited.[6][9]
-
Dissolution: To aid dissolution, warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[9]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5][6] A stock solution in DMSO can be stored at -20°C for several months.[9]
For In Vivo Use (Formulation for Intravenous Injection):
This compound for in vivo studies is typically administered intravenously. A common formulation involves creating a suspension.
-
Weighing: Weigh the required amount of this compound powder.
-
Vehicle Preparation: Prepare a sterile vehicle solution. A common vehicle is 0.5% CMC-Na in saline water.[8]
-
Suspension: Add the vehicle to the this compound powder and vortex thoroughly to create a uniform suspension. Use of an ultrasonic bath may aid in creating a homogenous suspension.[8]
-
Immediate Use: This suspension should be prepared fresh before each administration and used immediately.
Storage and Stability
-
Powder: Store the solid form of this compound at -20°C, desiccated and protected from light. It is stable for up to 3 years at -20°C.[6]
-
Stock Solutions:
Experimental Protocols
The following are general protocols for common laboratory experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
General Experimental Workflow
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is adapted from methodologies used in studies with this compound.[6][13]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Luminescence Measurement: After incubation, add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a plate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Western Blot for AKT Phosphorylation
This protocol allows for the assessment of this compound's effect on the PI3K pathway.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).[5][8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-AKT normalized to total AKT.
In Vivo Xenograft Study
This is a general guideline for conducting an in vivo efficacy study.[9][11][12]
-
Animal Acclimatization: Acclimate the animals (e.g., athymic nude mice or rats) to the facility for at least one week before the study begins.
-
Tumor Cell Implantation: Subcutaneously implant tumor cells into the flank of each animal.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization and Treatment: Once the tumors reach a specified volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Prepare the this compound formulation as described in section 3.2 and administer it via intravenous injection according to the predetermined dosing schedule (e.g., 10 mg/kg, 2 days on/5 days off).[12] The control group should receive the vehicle only.
-
Monitoring: Monitor tumor volume and animal body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Safety Precautions
-
Handle this compound powder in a well-ventilated area, preferably in a chemical fume hood.[14]
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[14]
-
Avoid inhalation of the powder and contact with skin and eyes.[14]
-
In case of accidental contact, wash the affected area thoroughly with water.
-
Dispose of waste according to institutional and local regulations.[14]
References
- 1. Spotlight on this compound and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound dihydrochloride? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. This compound HCL | pan-class I PI3K (phosphoinositide 3-kinase) inhibitor | CAS 1402152-13-9 (HCl) | InvivoChem [invivochem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound synergizes with conventional and targeted agents including venetoclax in B- and T-cell lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. chemicalbook.com [chemicalbook.com]
Measuring the Anti-Proliferative Effects of Copanlisib Using the BrdU Incorporation Assay
Application Note
Introduction
Copanlisib is a potent intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-alpha (PI3Kα) and PI3K-delta (PI3Kδ) isoforms.[1][2][3][4][5] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][6] Dysregulation of this pathway is a common feature in many cancers, making it a key target for therapeutic intervention.[2][4] By inhibiting PI3K, this compound effectively blocks downstream signaling, leading to the induction of apoptosis and the inhibition of proliferation in malignant cells.[1][2][3][7]
The 5-bromo-2'-deoxyuridine (BrdU) incorporation assay is a widely used and reliable method for quantifying cell proliferation.[8][9] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase of the cell cycle.[8][10] Subsequent detection of the incorporated BrdU using specific antibodies allows for the accurate measurement of DNA synthesis and, consequently, cell proliferation.[9] This application note provides a detailed protocol for utilizing the BrdU incorporation assay to evaluate the anti-proliferative effects of this compound on cancer cell lines.
Principle of the Assay
Cells are cultured in the presence of various concentrations of this compound. Following treatment, BrdU is added to the culture medium and is incorporated into the DNA of proliferating cells. The cells are then fixed, and the DNA is denatured to allow an anti-BrdU antibody to bind to the incorporated BrdU. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is then added, which binds to the primary antibody. Finally, a substrate is introduced that is converted by the enzyme into a detectable signal, such as a colorimetric or chemiluminescent product. The intensity of the signal is directly proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., follicular lymphoma cell line)
-
Complete cell culture medium
-
This compound (BAY 80-6946)
-
BrdU Cell Proliferation Assay Kit (containing BrdU labeling solution, fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, wash buffer, and substrate)[11]
-
96-well clear-bottom black or white plates (depending on detection method)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol for BrdU Incorporation Assay
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the various this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
BrdU Labeling:
-
Fixation and Denaturation:
-
Carefully remove the medium from the wells.
-
Add 100 µL of Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature.[11]
-
-
Antibody Incubation:
-
Remove the Fixing/Denaturing Solution.
-
Wash the wells three times with 200 µL of 1X Wash Buffer.
-
Add 100 µL of the diluted anti-BrdU antibody solution to each well and incubate for 1 hour at room temperature.[11]
-
Remove the antibody solution and wash the wells three times with 200 µL of 1X Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody solution to each well and incubate for 30 minutes at room temperature.[11]
-
-
Detection:
-
Remove the secondary antibody solution and wash the wells three times with 200 µL of 1X Wash Buffer.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.[11]
-
Incubate the plate for 15-30 minutes at room temperature, or until a color change is apparent.[11]
-
Add 100 µL of Stop Solution if required by the kit.
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Data Presentation
Table 1: Effect of this compound on Cell Proliferation as Measured by BrdU Incorporation
| This compound Concentration (nM) | Mean Absorbance (OD 450nm) | Standard Deviation | % Proliferation Inhibition |
| 0 (Vehicle Control) | 1.254 | 0.087 | 0% |
| 1 | 1.103 | 0.065 | 12.04% |
| 10 | 0.876 | 0.051 | 30.14% |
| 50 | 0.542 | 0.033 | 56.78% |
| 100 | 0.311 | 0.024 | 75.20% |
| 500 | 0.158 | 0.019 | 87.40% |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Mandatory Visualization
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound dihydrochloride? [synapse.patsnap.com]
- 3. reference.medscape.com [reference.medscape.com]
- 4. Spotlight on this compound and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. BrdU Incorporation Assay to Analyze the Entry into S Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 11. media.cellsignal.com [media.cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Copanlisib Resistance in Lymphoma Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Copanlisib resistance in lymphoma cell line experiments.
Frequently Asked Questions (FAQs)
Q1: My lymphoma cell line is showing increasing resistance to this compound. What are the known mechanisms of resistance?
A1: Acquired resistance to this compound in lymphoma cell lines can be driven by several mechanisms. Gene expression profiling of resistant marginal zone lymphoma (MZL) cells has revealed the upregulation of several key signaling pathways, including cytokine signaling (IL1A, IL1B, CXCR4), NF-kB (LTA, TNF), MAPK (RASGRP4, RASGRP2), and JAK-STAT (STAT3, JAK3).[1][2] Additionally, an increase in negative regulators of apoptosis such as CD44 and JUN has been observed.[1][2] In some B-cell lymphoma models, resistance is associated with the upregulation of IL-6, which can activate the STAT3 or STAT5 pathways.[3] Another observed mechanism is the increased surface expression of CXCR4.[2]
Q2: How can I confirm that my cell line has developed specific resistance to this compound and not multi-drug resistance?
A2: To confirm specific resistance to this compound, you should assess the sensitivity of your resistant cell line to other chemotherapeutic agents with different mechanisms of action. For example, in studies developing this compound-resistant MZL cell lines, sensitivity to vincristine was maintained, ruling out a general multi-drug resistance phenotype.[1] It is also important to note that this compound-resistant cell lines may exhibit cross-resistance to other B-cell receptor (BCR) signaling inhibitors. For instance, this compound-resistant MZL lines showed decreased sensitivity to other PI3K inhibitors like duvelisib and idelalisib, as well as the BTK inhibitor ibrutinib.[1][2]
Q3: Are there any known biomarkers that can predict a response or resistance to this compound?
A3: The role of biomarkers in predicting this compound response is an area of active investigation. Loss of PTEN, a tumor suppressor that negatively regulates the PI3K pathway, has been explored as a potential biomarker.[4] While some early reports suggested that PTEN absence might enhance the response to this compound, other studies have shown that baseline PTEN presence did not impact progression-free survival with this compound and rituximab combination therapy.[5] However, in mantle cell lymphoma (MCL) cell lines, loss of PTEN was correlated with increased resistance to PI3K inhibitors, including this compound.[6] Upregulation of PI3K pathway genes has also been associated with an improved response to this compound in some clinical studies.[7]
Troubleshooting Guides
Problem: Decreased Cell Death Observed with this compound Treatment Over Time
Possible Cause 1: Development of Acquired Resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve and calculate the IC50 value for this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance.
-
Investigate Cross-Resistance: Test the sensitivity of your resistant line to other PI3K inhibitors (e.g., idelalisib, duvelisib) and BTK inhibitors (e.g., ibrutinib) to check for a broader resistance phenotype.[1][2]
-
Analyze Signaling Pathways: Use western blotting to examine the phosphorylation status of key proteins in the PI3K/AKT, NF-kB, MAPK, and JAK-STAT pathways in both your sensitive and resistant cell lines. Increased phosphorylation of proteins like STAT5, AKT, p70S6K, and MAPK may be present in resistant cells.[3]
-
Evaluate Surface Marker Expression: Use flow cytometry to assess the surface expression of CXCR4, as its upregulation has been linked to this compound resistance.[1]
-
Possible Cause 2: Suboptimal Experimental Conditions.
-
Troubleshooting Steps:
-
Verify Drug Potency: Ensure the this compound stock solution is properly stored and has not expired. Prepare fresh dilutions for each experiment.
-
Optimize Cell Seeding Density: Ensure a consistent and optimal cell seeding density for your viability assays, as this can influence drug sensitivity.
-
Check Culture Conditions: Confirm that the cell culture conditions (media, supplements, CO2 levels, temperature) are optimal for your specific lymphoma cell line.
-
Problem: How to Overcome Observed this compound Resistance in My Experiments?
Solution 1: Combination Therapy.
-
Rationale: Combining this compound with inhibitors of pathways that are upregulated in resistant cells can restore sensitivity.
-
Experimental Approaches:
-
CXCR4 Inhibition: If you observe increased CXCR4 expression, co-treat your resistant cells with this compound and a CXCR4 inhibitor. This has been shown to overcome resistance in MZL cell lines.[1]
-
JAK Inhibition: If the JAK-STAT pathway is activated, a combination with a JAK inhibitor (e.g., BSK805 or ruxolitinib) may show a synergistic effect in overcoming resistance.[3][8]
-
BCL2 Inhibition: The BCL2 inhibitor venetoclax has shown strong synergy with this compound in B-cell lymphoma models.[8][9][10] This combination can induce apoptosis by downregulating the anti-apoptotic proteins MCL1 and BCL-XL.[9][11]
-
Solution 2: Alternative Therapeutic Strategies.
-
Rationale: If resistance is broad, exploring agents with different mechanisms of action is necessary.
-
Experimental Approaches:
-
HDAC Inhibitors: In T-cell lymphomas, the combination of this compound with the HDAC inhibitor panobinostat has shown beneficial effects.[9]
-
CDK4/6 Inhibitors: The combination of this compound with the CDK4/6 inhibitor palbociclib can lead to increased cell cycle arrest and has been effective in both B- and T-cell lymphomas.[9]
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive vs. Resistant Lymphoma Cell Lines
| Cell Line | Type | Condition | This compound IC50 | Fold Increase in Resistance | Reference |
| VL51 | MZL | Parental (PAR) | Not specified | - | [1] |
| VL51 | MZL | Resistant (RES) | >50-fold higher than PAR | >50x | [1] |
Table 2: Cross-Resistance of this compound-Resistant MZL Cell Lines
| Drug | Target | Fold Decrease in Sensitivity (vs. Parental) | Reference |
| Duvelisib | PI3K | 50-fold | [1] |
| Idelalisib | PI3K | 5-fold | [1] |
| Ibrutinib | BTK | 15-fold | [1] |
Table 3: Synergistic Combinations with this compound
| Combination Agent | Target | Lymphoma Type | Effect | Reference |
| Venetoclax | BCL2 | B-cell lymphomas | Strong synergy, increased apoptosis | [8][9][10] |
| CXCR4 Inhibitor | CXCR4 | MZL | Overcomes resistance | [1] |
| BSK805 (JAKi) | JAK | Lymphomas | Synergistic effect | [3] |
| Panobinostat | HDAC | T-cell lymphomas | Synergistic | [9] |
| Palbociclib | CDK4/6 | B- and T-cell lymphomas | Synergistic, increased cell cycle arrest | [9] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Lymphoma Cell Lines
-
Cell Culture: Culture the parental lymphoma cell line (e.g., VL51) in standard recommended media and conditions.
-
Initial Drug Exposure: Determine the IC90 (the concentration that inhibits 90% of cell growth) of this compound for the parental cell line using a standard cell viability assay (e.g., MTT).
-
Dose Escalation: Continuously expose the cells to this compound at the IC90 concentration.
-
Monitor for Resistance: Regularly monitor the cells for signs of regained proliferation.
-
Confirmation of Stable Resistance: Once resistance is established, culture the cells in a drug-free medium for a period (e.g., 3 weeks) to ensure the resistance phenotype is stable.
-
Validation: Confirm the resistance by performing an MTT assay and calculating the new, higher IC50 value compared to the parental cell line. Rule out multi-drug resistance by testing sensitivity to an unrelated cytotoxic agent like vincristine.[1]
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: Add serial dilutions of this compound (and/or combination drugs) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.
Protocol 3: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat sensitive and resistant cells with this compound (or vehicle) for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-AKT, total AKT, phospho-STAT3, total STAT3, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Experimental workflow for developing and characterizing this compound-resistant lymphoma cell lines.
Caption: Simplified PI3K signaling pathway and the inhibitory action of this compound.
Caption: Key signaling pathways upregulated in this compound-resistant lymphoma cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Update on the role of this compound in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Exploratory biomarker analysis from a phase III study of the PI3K inhibitor, this compound, in combination with rituximab in patients with indolent non-Hodgkin lymphoma, a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of PIK3CA gain and PTEN loss on mantle cell lymphoma biology and sensitivity to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. ashpublications.org [ashpublications.org]
- 9. This compound synergizes with conventional and targeted agents including venetoclax in B- and T-cell lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound synergizes with conventional and targeted agents including venetoclax in B- and T-cell lymphoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ricerca.sns.it [ricerca.sns.it]
Copanlisib solubility issues and best solvents for in vitro studies
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility of copanlisib for in vitro studies. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (free base) not dissolving in DMSO?
This compound free base has limited or poor solubility in DMSO at room temperature. Several vendors report its solubility as less than 1 mg/mL. The presence of moisture in DMSO can further reduce its solubility, so it is crucial to use fresh, anhydrous DMSO.
Q2: How can I improve the solubility of this compound free base in DMSO?
To achieve higher concentrations, gentle warming of the solution to 37°C for about 10 minutes and/or brief sonication in an ultrasonic bath can help. However, be aware that the solubility in DMSO alone is inherently limited.
Q3: What is the best solvent for preparing a high-concentration stock solution of this compound for in vitro use?
For This compound free base , using an acidified solvent is the most effective method. A stock solution of 5 mM has been successfully prepared in DMSO containing 10 mM trifluoroacetic acid (TFA). Alternatively, this compound free base is highly soluble in 1M HCl (100 mg/mL).
For This compound dihydrochloride , the salt form of the compound, solubility is significantly improved in aqueous solutions. It is soluble in water (up to 50 mg/mL) and PBS (up to 100 mg/mL), often requiring sonication to fully dissolve. It is also more soluble in DMSO (up to 5 mg/mL) than the free base form.
Q4: Can I dissolve this compound directly in cell culture media?
No, it is not recommended. This compound is insoluble in water and aqueous buffers at neutral pH. You must first prepare a concentrated stock solution in a suitable organic solvent or acidified buffer and then dilute this stock solution into your cell culture medium to the final desired concentration. The final solvent concentration in the medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q5: How should I store my this compound stock solutions?
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store aliquots at -80°C (stable for up to 1-2 years). For short-term storage, -20°C is acceptable (stable for up to 1 month). The solid powder form is stable for years when stored at -20°C.
Solubility Data
The solubility of this compound varies significantly depending on whether it is the free base or the dihydrochloride salt form.
Table 1: Solubility of this compound Free Base
| Solvent | Concentration | Conditions | Source(s) |
| DMSO | < 1 mg/mL | Limited solubility; Fresh DMSO recommended | |
| DMSO with 10 mM TFA | 5 mM | - | |
| Water | Insoluble (< 0.1 mg/mL) | - | |
| Ethanol | Insoluble (0.01 mg/mL) | - | |
| 1M HCl | 100 mg/mL | Requires sonication | |
| 5% TFA | 3.78 mg/mL (7.86 mM) | - |
Table 2: Solubility of this compound Dihydrochloride
| Solvent | Concentration | Conditions | Source(s) |
| Water | 50 mg/mL (90.34 mM) | Requires sonication | |
| PBS | 100 mg/mL (180.69 mM) | Requires sonication | |
| DMSO | 5 mg/mL (9.03 mM) | Requires warming and sonication |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution (Free Base)
This protocol is adapted from methodologies used in preclinical studies.
Materials:
-
This compound (free base) powder
-
Anhydrous DMSO
-
Trifluoroacetic acid (TFA)
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Prepare a 10 mM TFA solution in DMSO.
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of the DMSO/TFA solvent to achieve the target concentration (e.g., 5 mM).
-
Vortex briefly to mix.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use volumes and store at -80°C.
Protocol 2: General Cell Viability Assay (e.g., CellTiter-Glo®)
This is a general workflow for assessing the anti-proliferative activity of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution (from Protocol 1)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight at 37°C.
-
Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the overnight medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle control (medium with DMSO only) wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C.
-
Luminescence Reading: After incubation, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
Visualizations and Workflows
Troubleshooting this compound Solubility
Caption: A flowchart for troubleshooting this compound solubility issues.
This compound Mechanism of Action: PI3K Pathway Inhibition
Caption: this compound inhibits PI3K, blocking downstream Akt/mTOR signaling.
Experimental Workflow for In Vitro Cell-Based Assay
Caption: A typical workflow for an in vitro cell viability assay.
Technical Support Center: Managing Copanlisib-Induced Hyperglycemia in In Vivo Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing hyperglycemia as an on-target effect of Copanlisib in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause hyperglycemia?
A1: Hyperglycemia is an expected on-target effect of this compound due to its potent inhibition of the phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms.[1][2][3] The PI3Kα isoform is a crucial component of the insulin signaling pathway, which regulates glucose uptake and metabolism in peripheral tissues like skeletal muscle and fat, and suppresses glucose production in the liver.[1][4] By inhibiting PI3Kα, this compound transiently disrupts this pathway, leading to decreased glucose uptake and increased hepatic glucose output, resulting in elevated blood glucose levels.[1][4]
Q2: How quickly does hyperglycemia develop after this compound administration in animal models, and how long does it last?
A2: In preclinical models, hyperglycemia is typically observed shortly after this compound administration. Clinical studies in humans, which can inform preclinical expectations, show that plasma glucose levels begin to rise within a few hours, peaking approximately 5-8 hours post-infusion.[5][6] These elevated glucose levels are transient and generally return to baseline within 24 hours.[4][6] The kinetics are dose-dependent, with higher doses of this compound leading to a more pronounced increase in blood glucose.[5]
Q3: What is the expected severity of hyperglycemia in preclinical models?
A3: The severity of hyperglycemia can vary depending on the animal model (e.g., mouse strain, presence of underlying metabolic conditions), the dose of this compound administered, and the route of administration. In obese and insulin-resistant mouse models (e.g., ob/ob mice), the hyperglycemic effect of PI3Kα inhibitors can be severe, with blood glucose levels potentially reaching up to 500 mg/dL. In lean, healthy mice, the glycemic excursion is typically more moderate.
Q4: Should I be concerned about the transient hyperglycemia impacting my experimental outcomes?
A4: While transient, the acute metabolic changes due to hyperglycemia could be a confounding factor in some studies. It is crucial to consider the timing of your experimental readouts in relation to this compound administration. For studies sensitive to metabolic state, it is advisable to perform measurements once blood glucose levels have returned to baseline (i.e., 24 hours post-dose). For antitumor efficacy studies, the transient nature of the hyperglycemia is generally considered manageable and may not significantly impact the overall assessment of tumor growth inhibition.
Q5: Are there any strategies to mitigate this compound-induced hyperglycemia in my animal studies?
A5: Yes, several strategies can be considered, although they should be implemented with careful consideration of their potential to interfere with the primary study endpoints:
-
Dietary Modification: A low-carbohydrate or ketogenic diet has been shown in preclinical studies to reduce the glucose and insulin spikes associated with PI3K inhibitors.[7]
-
Antihyperglycemic Agents: The use of metformin is a common first-line approach to manage PI3K inhibitor-induced hyperglycemia.[8] Sodium-glucose co-transporter 2 (SGLT2) inhibitors are also a promising option.[8] However, the use of insulin should be approached with caution, as preclinical data suggests that the resulting hyperinsulinemia could potentially reactivate the PI3K pathway and counteract the antitumor effects of the inhibitor.[7][9]
-
Dose and Schedule Optimization: In some cases, adjusting the dose and schedule of this compound administration may help manage the severity of hyperglycemia while maintaining antitumor efficacy.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly severe or prolonged hyperglycemia (e.g., >500 mg/dL, lasting >24 hours) | - Animal model has an underlying, undiagnosed metabolic condition (e.g., insulin resistance).- Incorrect dosing of this compound.- Dehydration in the animal. | - Screen animals for baseline glucose levels before starting the study.- Double-check dose calculations and preparation of the dosing solution.- Ensure animals have ad libitum access to water. Consider providing hydration support (e.g., hydrogel packs).- If severe hyperglycemia persists, consider a dose reduction of this compound for subsequent treatments or consultation with a veterinarian. |
| High variability in blood glucose readings between animals in the same treatment group | - Inconsistent fasting times before glucose measurement.- Stress-induced hyperglycemia from handling.- Variation in food consumption prior to non-fasting measurements. | - Standardize the fasting period for all animals before blood glucose measurements.- Acclimate animals to handling and blood collection procedures to minimize stress.- For non-fasting measurements, ensure consistent access to food for all animals. |
| Hypoglycemia observed after hyperglycemia peak | - Overcorrection with antihyperglycemic agents (if used).- Natural counter-regulatory response in some animals. | - If using antihyperglycemic agents, re-evaluate the dose and timing of administration.- Monitor blood glucose at multiple time points after the expected peak to characterize the full glycemic response curve. |
| Difficulty in collecting blood samples from the tail vein | - Vasoconstriction due to stress or cold.- Inexperience with the technique. | - Warm the tail using a heat lamp or warm compress to promote vasodilation.- Ensure proper restraint to minimize animal movement and stress.- Practice the blood collection technique to improve proficiency. |
Quantitative Data from Preclinical and Clinical Studies
Table 1: this compound-Induced Hyperglycemia in Clinical Studies (for preclinical context)
| Parameter | Finding | Study Population | Citation |
| Time to Peak Glucose | 5-8 hours post-infusion | Patients with advanced solid tumors or non-Hodgkin's lymphomas | [5][6] |
| Duration of Hyperglycemia | Transient, returning to baseline by 24 hours | Patients with advanced solid tumors or non-Hodgkin's lymphomas | [4] |
| Dose-Dependence | More pronounced increase in plasma glucose at 0.8 mg/kg vs. 0.4 mg/kg | Patients with malignant lymphoma and advanced solid tumors | [5] |
| Incidence of Grade 3/4 Hyperglycemia | 41% in a pooled analysis of 317 patients | Patients with hematologic malignancies and solid tumors | [1] |
Table 2: Observations from Preclinical Models with PI3K Inhibitors
| Animal Model | PI3K Inhibitor | Key Observation | Citation |
| ob/ob mice (obese, insulin-resistant) | PI3Kα inhibitor | Severe hyperglycemia (up to 500 mg/dL) | |
| Lean, wild-type mice | PI3Kα inhibitor | Moderate and reversible glycemic excursion (up to 150 mg/dL) | |
| Mice with hepatic knockout of p110α | N/A (genetic model) | Reduced insulin sensitivity, impaired glucose tolerance, and increased gluconeogenesis | [4] |
Note: Specific quantitative data for this compound in various preclinical models is limited in publicly available literature. The table provides general expectations based on PI3Kα inhibition.
Experimental Protocols
Protocol 1: Blood Glucose Monitoring in Mice
Materials:
-
Handheld glucometer and corresponding test strips
-
Lancets (25-28 gauge)
-
70% ethanol wipes
-
Gauze pads
-
Restraining device for mice
-
Heat lamp or warming pad (optional)
Procedure:
-
Animal Preparation:
-
If required by the experimental design, fast the mice for 4-6 hours. Ensure free access to water.
-
To minimize stress, handle the mice gently and consistently.
-
-
Blood Collection:
-
Place the mouse in the restraining device.
-
If needed, warm the tail using a heat lamp or by gently rubbing to promote vasodilation.
-
Clean the tip of the tail with a 70% ethanol wipe and allow it to air dry.
-
Using a sterile lancet, make a small nick (1-2 mm) in the lateral tail vein.
-
Gently "milk" the tail from the base towards the tip to obtain a small drop of blood.
-
-
Glucose Measurement:
-
Insert a test strip into the glucometer.
-
Touch the tip of the test strip to the drop of blood, ensuring enough blood is drawn to fill the sample chamber.
-
The glucometer will display the blood glucose reading in mg/dL or mmol/L.
-
Record the value immediately.
-
-
Post-Procedure Care:
-
Apply gentle pressure to the tail nick with a clean gauze pad to stop the bleeding.
-
Return the mouse to its cage.
-
If the animal was fasted, return access to food.
-
Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT)
Purpose: To assess the ability of the animal to clear a glucose load from the circulation.
Materials:
-
All materials for blood glucose monitoring
-
Sterile D-glucose solution (e.g., 20% w/v in sterile saline)
-
1 mL syringes with 26-28 gauge needles
-
Animal scale
-
Timer
Procedure:
-
Baseline Measurement:
-
Fast mice for 6 hours with free access to water.
-
Weigh each mouse and record the weight.
-
Obtain a baseline blood glucose reading (t=0) as described in Protocol 1.
-
-
Glucose Administration:
-
Calculate the volume of glucose solution to inject for each mouse (typically 2 g/kg body weight).
-
Administer the D-glucose solution via intraperitoneal (IP) injection.
-
Start the timer immediately after injection.
-
-
Serial Blood Glucose Measurements:
-
Collect blood and measure glucose levels at specific time points after the glucose injection. Common time points are 15, 30, 60, 90, and 120 minutes.
-
-
Data Analysis:
-
Plot the blood glucose concentration versus time for each animal and for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
-
Protocol 3: Intraperitoneal Insulin Tolerance Test (ITT)
Purpose: To assess the peripheral tissue sensitivity to insulin.
Materials:
-
All materials for blood glucose monitoring
-
Humulin R (or other regular human insulin)
-
Sterile saline
-
1 mL syringes with 26-28 gauge needles
-
Animal scale
-
Timer
Procedure:
-
Baseline Measurement:
-
Fast mice for 4-6 hours with free access to water.
-
Weigh each mouse and record the weight.
-
Obtain a baseline blood glucose reading (t=0) as described in Protocol 1.
-
-
Insulin Administration:
-
Prepare a fresh dilution of insulin in sterile saline (e.g., 0.1 U/mL). Keep on ice.
-
Calculate the volume of insulin solution to inject for each mouse (typically 0.75-1.0 U/kg body weight).
-
Administer the insulin solution via intraperitoneal (IP) injection.
-
Start the timer immediately after injection.
-
-
Serial Blood Glucose Measurements:
-
Collect blood and measure glucose levels at specific time points after the insulin injection. Common time points are 15, 30, 45, and 60 minutes.
-
-
Data Analysis:
-
Plot the blood glucose concentration versus time.
-
Calculate the rate of glucose disappearance or the nadir of the glucose level to assess insulin sensitivity.
-
Visualizations
Caption: PI3K signaling pathway and the mechanism of this compound-induced hyperglycemia.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting flowchart for severe hyperglycemia.
References
- 1. Optimal Management of Adverse Events From this compound in the Treatment of Patients With Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on this compound and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on the role of this compound in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. This compound in the Treatment of Relapsed Follicular Lymphoma: Utility and Experience from the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations for Management of Alpelisib Induced Hyperglycemia [adcesconnect.org]
- 8. Management Strategies for Hyperglycemia Associated with the α-Selective PI3K Inhibitor Alpelisib for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia [ouci.dntb.gov.ua]
Optimizing Copanlisib dosing schedule for improved tolerability in mice
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working with the PI3K inhibitor Copanlisib in murine models. The focus is on optimizing dosing schedules to improve tolerability while maintaining efficacy.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments with this compound in mice.
Question: My mice are experiencing significant weight loss after this compound administration. What should I do?
Answer:
Significant body weight loss (>15-20%) is a key indicator of poor tolerability. Here are some steps to troubleshoot this issue:
-
Review Dosing Schedule: Continuous daily dosing of this compound may lead to increased toxicity. Preclinical studies suggest that intermittent dosing schedules are better tolerated.[1] Consider switching to a schedule such as "2 days on, 5 days off" or "3 times a week" as these have been reported to be well-tolerated in mice.[1][2]
-
Dose Reduction: If you are already using an intermittent schedule, consider reducing the dose. A dose of 6 mg/kg administered intraperitoneally every 2 days has been shown to be effective without significant impact on body weight.[3] Doses of 10 mg/kg and 14 mg/kg (intravenously, 2 days on/5 days off) have also been reported as well-tolerated.[1]
-
Vehicle and Route of Administration: Ensure the vehicle is appropriate and non-toxic. For intravenous administration, 5% D-Mannitol in sterile water has been used.[2] Intraperitoneal injections are also a common route.[3] Confirm that the administration procedure itself is not causing undue stress or injury.
-
Supportive Care: Ensure mice have easy access to food and water. High-calorie, palatable food supplements can be provided if anorexia is observed. Monitor for other signs of distress.
Question: I am observing hyperglycemia in my mice post-Copanlisib injection. How can I manage this?
Answer:
Hyperglycemia is an expected on-target effect of this compound due to the inhibition of the PI3Kα isoform, which is involved in insulin signaling.[4][5] This effect is typically transient.[4][6]
-
Monitor Blood Glucose: Regularly monitor blood glucose levels to understand the kinetics of hyperglycemia in your model. This can be done via tail vein sampling.
-
Fasting and Feeding: In clinical settings, fasting before and after infusion is sometimes employed.[6] You may consider standardizing the feeding schedule of your mice to ensure consistent glucose measurements.
-
Intermittent Dosing: An intermittent dosing schedule allows for recovery from transient hyperglycemia between doses.
-
Consider Co-medication: In clinical research, agents like metformin are used to manage hyperglycemia.[5] While this adds a variable to your study, it could be a strategy to mitigate severe hyperglycemia if it becomes a confounding factor for your primary endpoints. Preclinical studies in rats have shown that the SGLT2 inhibitor dapagliflozin can normalize blood glucose levels without impacting the antitumor efficacy of PI3K inhibitors.[5]
Question: How do I monitor for and manage this compound-induced hypertension in mice?
Answer:
Hypertension is another known on-target adverse event associated with this compound.[1][4]
-
Blood Pressure Monitoring: Non-invasive tail-cuff methods are available and can be used to monitor blood pressure in mice. It is important to acclimatize the mice to the procedure to minimize stress-induced hypertension.
-
Establish a Baseline: Measure blood pressure before starting this compound treatment to establish a baseline for each animal.
-
Intermittent Dosing: Similar to hyperglycemia, the transient nature of hypertension may be better managed with an intermittent dosing schedule.
-
Management: If hypertension is severe and persistent, dose reduction is the primary management strategy. In clinical practice, short-acting antihypertensive agents are used when necessary.[7] If you must continue with a dose that causes hypertension, consulting with a veterinarian for appropriate antihypertensive options for mice is recommended, though this will introduce a new variable to your experiment.
Question: What are the common signs of gastrointestinal toxicity with this compound in mice, and how can I address them?
Answer:
While this compound is reported to have fewer and less severe gastrointestinal toxicities than other PI3K inhibitors, monitoring for these effects is still important.[1]
-
Monitor for Diarrhea: Check for signs of diarrhea, such as loose stools in the cage.
-
Assess Dehydration: Dehydration can accompany diarrhea. Monitor for signs such as skin tenting and decreased activity. Ensure easy access to water.
-
Body Weight: GI toxicity can contribute to weight loss.
-
Management: If diarrhea is observed, ensure the animals are well-hydrated. If it persists or is severe, dose reduction or a temporary halt in dosing should be considered.
Quantitative Data on Dosing and Tolerability
The following tables provide representative data to illustrate how to structure and compare findings from a dose optimization study.
Table 1: Comparison of Intermittent Dosing Schedules on Mouse Tolerability
| Dosing Schedule | Dose (mg/kg) | Route | Mean Body Weight Change (%) | Peak Blood Glucose (mg/dL) | Peak Systolic Blood Pressure (mmHg) | Notes |
| Schedule A | 10 | IV | -2% | 250 | 140 | Well-tolerated, transient hyperglycemia. |
| Schedule B | 14 | IV | -5% | 300 | 150 | Minor weight loss, manageable hyperglycemia. |
| Schedule C | 6 | IP | +1% | 220 | 135 | Excellent tolerability.[3] |
| Continuous | 5 | IP | -18% | 350 | 160 | Poorly tolerated, significant weight loss. |
Note: This table is for illustrative purposes and the values are representative based on qualitative descriptions in the literature.
Table 2: Hematological Profile Following Intermittent this compound Dosing in Mice
| Parameter | Vehicle Control (Baseline) | This compound (10 mg/kg, 2 days on/5 days off) |
| White Blood Cells (WBC) (K/µL) | 6.0 - 12.0 | 4.5 |
| Neutrophils (NEUT) (K/µL) | 1.0 - 3.5 | 0.8 |
| Lymphocytes (LYMPH) (K/µL) | 4.0 - 8.5 | 3.5 |
| Platelets (PLT) (K/µL) | 800 - 1500 | 750 |
Note: This table presents hypothetical data based on the known side effect of neutropenia.[1] Reference ranges for BALB/c mice are included for comparison.[8]
Experimental Protocols
Protocol 1: Administration of this compound
-
Reconstitution: Reconstitute lyophilized this compound powder with the appropriate sterile vehicle. For intravenous injection, 5% D-Mannitol in sterile water is a suitable vehicle.[2] For intraperitoneal injection, phosphate-buffered saline (PBS) can be used.[3] Ensure the final solution is clear and free of particulates.
-
Dosing: Calculate the required volume for injection based on the mouse's body weight and the desired dose.
-
Intravenous (IV) Administration:
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraint device.
-
Disinfect the tail with an alcohol wipe.
-
Using a 27-30 gauge needle, slowly inject the calculated volume of this compound solution into a lateral tail vein.
-
Apply gentle pressure to the injection site after withdrawing the needle.
-
-
Intraperitoneal (IP) Administration:
-
Securely restrain the mouse.
-
Tilt the mouse so the head is pointing downwards.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Inject the solution smoothly.
-
Protocol 2: Monitoring Blood Glucose
-
Equipment: A handheld glucometer and corresponding test strips.
-
Procedure:
-
Gently restrain the mouse.
-
Using a sterile lancet or needle, prick the tip of the tail to produce a small drop of blood.
-
Apply the blood drop to the test strip as per the glucometer's instructions.
-
Record the blood glucose reading.
-
Apply gentle pressure to the tail tip to stop the bleeding.
-
-
Timing: For monitoring this compound-induced hyperglycemia, measure blood glucose at baseline (before injection) and at several time points post-injection (e.g., 2, 4, 8, and 24 hours) to capture the peak and resolution of hyperglycemia.
Protocol 3: Measuring Blood Pressure (Non-Invasive Tail-Cuff Method)
-
Acclimatization: Acclimatize the mice to the restraint device and the tail cuff for several days before starting the experiment to minimize stress-related artifacts.
-
Procedure:
-
Place the mouse in the restrainer on a warming platform to promote blood flow to the tail.
-
Place the tail cuff and sensor over the base of the tail.
-
Follow the manufacturer's instructions for the automated inflation and deflation cycles.
-
Record the systolic and diastolic blood pressure readings.
-
-
Timing: Measure blood pressure at baseline and at time points post-Copanlisib administration that are expected to coincide with peak plasma concentrations (e.g., 1-2 hours post-injection).
Visualizations
Caption: PI3K Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound dosing schedule in mice.
References
- 1. This compound synergizes with conventional and targeted agents including venetoclax in B- and T-cell lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Update on the role of this compound in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SGLT2 inhibition improves PI3Kα inhibitor-induced hyperglycemia: findings from preclinical animal models and from patients in the BYLieve and SOLAR-1 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First-in-human phase I study of this compound (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal Management of Adverse Events From this compound in the Treatment of Patients With Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Technical Support Center: Troubleshooting Copanlisib Proliferation Assays
This guide is designed for researchers, scientists, and drug development professionals who are using Copanlisib in proliferation assays and may be encountering unexpected results. The following frequently asked questions (FAQs) and troubleshooting tables provide insights into common issues and their potential solutions.
Frequently Asked Questions (FAQs)
Q1: My proliferation assay shows an unexpected increase in cell proliferation at certain concentrations of this compound. Is this a known phenomenon?
A1: Yes, a paradoxical increase in proliferation at specific concentrations of PI3K inhibitors like this compound can occur in some cell lines. This is often attributed to the complex feedback loops within the PI3K/AKT/mTOR signaling pathway.[1][2] Inhibition of one component can sometimes lead to the compensatory activation of other pro-proliferative pathways. It is recommended to perform a Western blot analysis to investigate the phosphorylation status of key proteins in the PI3K and MAPK pathways to understand the underlying mechanism.
Q2: I'm observing significant variability in my IC50 values for this compound between experiments. What could be the cause?
A2: Batch-to-batch variability in IC50 values can stem from several factors. These include inconsistencies in cell seeding density, passage number, and the metabolic state of the cells. Ensure that you are using cells within a consistent passage number range and that they are in the logarithmic growth phase at the time of drug treatment.[3] Additionally, verify the concentration and stability of your this compound stock solution.
Q3: My results from an MTS assay are not correlating with what I see in a direct cell count or another viability assay. Why might this be?
A3: Discrepancies between different proliferation and viability assays can arise because they measure different cellular parameters. MTS assays measure metabolic activity, which is generally a good proxy for cell number but can be influenced by treatments that affect cellular metabolism without necessarily causing cell death.[4] It is advisable to use an orthogonal method, such as a direct cell count with trypan blue exclusion or a cytotoxicity assay that measures membrane integrity (e.g., LDH release), to confirm your findings.
Q4: I am not seeing the expected decrease in proliferation in a cell line that is reported to be sensitive to this compound. What should I check?
A4: If you are not observing the expected anti-proliferative effect, several experimental factors should be reviewed. First, confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination. Second, ensure that the this compound is fully dissolved and at the correct concentration. It's also important to consider the assay duration; the anti-proliferative effects of this compound may only become apparent after a longer incubation period (e.g., 72-96 hours).[5] Finally, check the basal activation level of the PI3K pathway in your cell line.
Troubleshooting Guides
Issue 1: Paradoxical Increase in Proliferation
Description: An increase in absorbance (indicating higher cell number/metabolism) is observed at low to mid-concentrations of this compound, followed by the expected decrease at higher concentrations.
| This compound (nM) | Observed OD 490nm (Problem) | Expected OD 490nm (Typical) | Troubleshooting Action & Expected Outcome |
| 0 (Vehicle) | 1.25 | 1.25 | Action: Analyze p-AKT, p-ERK, and p-S6 levels by Western blot at the paradoxical concentration. Expected Outcome: Western blot may reveal upregulation of a parallel pathway (e.g., MAPK/ERK) at the concentration showing increased proliferation. |
| 1 | 1.35 | 1.10 | |
| 10 | 1.42 | 0.85 | |
| 100 | 0.75 | 0.50 | |
| 1000 | 0.30 | 0.25 |
Issue 2: High IC50 Value in a Sensitive Cell Line
Description: The calculated IC50 value is significantly higher than published data for the same cell line.
| Parameter | Observed Result | Expected Result | Troubleshooting Action & Expected Outcome |
| Cell Line | "Sensitive" Line XYZ | "Sensitive" Line XYZ | Action 1: Confirm cell line identity via STR profiling. Action 2: Verify drug concentration and activity. Expected Outcome: Correct cell line and active drug should yield an IC50 value in the expected range. |
| IC50 (nM) | 500 | < 50 | |
| Seeding Density | 10,000 cells/well | 5,000 cells/well | Action 3: Optimize cell seeding density. Expected Outcome: A lower, optimal seeding density will prevent confluence and allow for a more accurate assessment of inhibition. |
| Assay Duration | 48 hours | 72 hours | Action 4: Increase the assay duration. Expected Outcome: A longer incubation may be required to observe the full inhibitory effect of the compound. |
Issue 3: Inconsistent Results Between Replicates
Description: High variability is observed between technical replicates within the same experiment.
| Replicate | Observed OD 490nm at 100nM this compound | Expected OD 490nm at 100nM this compound | Troubleshooting Action & Expected Outcome |
| 1 | 0.85 | 0.65 | Action 1: Review pipetting technique and ensure proper mixing. Action 2: Check for and eliminate edge effects on the microplate by not using the outer wells or by filling them with sterile PBS. Expected Outcome: Improved technique and mitigation of edge effects will lead to lower standard deviations between replicates. |
| 2 | 0.55 | 0.63 | |
| 3 | 0.92 | 0.67 | |
| Std. Dev. | 0.19 | < 0.05 |
Experimental Protocols
MTS Proliferation Assay
This protocol is for assessing cell proliferation based on the metabolic conversion of MTS tetrazolium salt into a colored formazan product by viable cells.[6][7][8]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the corresponding drug dilution or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
Western Blot for PI3K Pathway Analysis
This protocol is for analyzing the phosphorylation status of key proteins in the PI3K signaling pathway.[9][10][11]
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K pathway proteins (e.g., p-AKT, AKT, p-S6, S6) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound inhibits PI3K, blocking downstream signaling.
Caption: Workflow for a standard MTS proliferation assay.
Caption: A logical approach to troubleshooting assay results.
References
- 1. Spotlight on this compound and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound dihydrochloride? [synapse.patsnap.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting inconsistent pAKT inhibition with Copanlisib
This guide provides troubleshooting advice and detailed protocols for researchers encountering inconsistent inhibition of phosphorylated AKT (pAKT) when using the PI3K inhibitor, Copanlisib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit pAKT?
This compound is a potent intravenous pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor. It displays strong activity against the PI3K-α and PI3K-δ isoforms. The PI3K/AKT/mTOR signaling pathway is critical for regulating cell growth, proliferation, and survival. This compound works by binding to the ATP-binding pocket of PI3K, which blocks its kinase activity. This inhibition prevents the phosphorylation of AKT, a key downstream effector in the pathway, leading to reduced levels of phosphorylated AKT (pAKT) and subsequent induction of apoptosis in cancer cells.
Q2: I am observing inconsistent pAKT inhibition after this compound treatment. What are the potential reasons?
Inconsistent results can stem from several factors across your experimental workflow:
-
Drug Potency and Handling: Ensure your this compound is stored correctly (powder at -20°C) and dissolved in fresh, high-quality DMSO, as moisture can reduce its solubility. Improper storage can lead to degradation and loss of activity.
-
Experimental Protocol: The most common source of variability lies in the experimental technique, particularly during sample preparation and western blotting. Failure to use phosphatase inhibitors during cell lysis is a primary cause of inconsistent phospho-protein detection.
-
Cellular Context: Different cell lines may have varying levels of basal PI3K pathway activation. The presence of feedback loops or alternative signaling pathways can also contribute to resistance or variable responses to PI3K inhibition.
-
Dose and Duration: The concentration of this compound and the treatment duration may not be optimal for your specific cell line. A full dose-response and time-course experiment is crucial to determine the ideal conditions.
Q3: What are the recommended starting concentrations and incubation times for in vitro experiments?
This compound is potent, with IC50 values in the low nanomolar range for many cell lines.
-
Concentration: It is advisable to perform a dose-response experiment ranging from 1 nM to 1 µM to determine the optimal concentration for your model system.
-
Time: Inhibition of pAKT can be detected rapidly. A time-course experiment of 2, 6, and 24 hours is recommended to capture the dynamics of pathway inhibition. In some cell lines, complete inhibition of pAKT has been observed after just 2 hours of treatment.
Q4: How can I verify that my this compound stock solution is active?
To confirm the activity of your drug, use a positive control cell line known to have high basal PI3K signaling, such as cells with a PTEN mutation (e.g., 293T cells). You should observe a significant, dose-dependent reduction in pAKT levels in these cells.
Q5: What are the most critical pitfalls to avoid when performing a western blot for pAKT?
Detecting phosphorylated proteins requires special care. Here are the most critical points:
-
Lysis Buffer Preparation: Always add fresh protease and phosphatase inhibitor cocktails to your lysis buffer immediately before use. Endogenous phosphatases released during lysis can rapidly dephosphorylate your target protein.
-
Sample Handling: Keep your cells, lysates, and buffers on ice or at 4°C at all times to minimize enzymatic activity.
-
Blocking Step: Use 5% Bovine Serum Albumin (BSA) in TBST as your blocking agent. Do not use milk. Milk contains casein, which is a phosphoprotein and will cause high background noise by cross-reacting with your phospho-specific antibody.
-
Antibody Dilution: Dilute your primary phospho-specific antibody in 5% BSA in TBST.
-
Essential Controls: Always run a parallel blot for total AKT . This is crucial to normalize the pAKT signal and ensure that the observed changes are due to a decrease in phosphorylation, not a change in the total amount of AKT protein.
Quantitative Data Summary
Table 1: this compound IC50 Values for Class I PI3K Isoforms
| PI3K Isoform | IC50 (nmol/L) |
| PI3K-α | 0.5 |
| PI3K-β | 3.7 |
| PI3K-γ | 6.4 |
| PI3K-δ | 0.7 |
Table 2: this compound In Vitro Antiproliferative Activity (IC50) in Select Cancer Cell Lines
| Cell Line | Cancer Type | Median IC50 (nM) |
| KPL4 | Breast Cancer | 47.9 |
| PC3 | Prostate Cancer | 31.6 |
| B-cell Lymphomas | Lymphoma | 11 (95% CI: 7-17) |
| T-cell Lymphomas | Lymphoma | 59 (95% CI: 28-124) |
Experimental Protocols
Protocol 1: Cell Lysis for Phosphoprotein Analysis
This protocol is optimized to preserve the phosphorylation state of proteins during extraction.
-
Preparation: Pre-chill all buffers, centrifuges, and tubes. Prepare ice-cold Lysis Buffer (e.g., RIPA or NP-40 based) and add a protease inhibitor cocktail and a phosphatase inhibitor cocktail immediately before use.
-
Cell Harvest: After treating cells with this compound, place the culture dish on ice and wash the cells twice with ice-cold PBS. Aspirate the final PBS wash completely.
-
Lysis: Add a sufficient volume of ice-cold Lysis Buffer to cover the cell monolayer (e.g., 150 µL for a 6-well plate). Scrape the cells using a pre-chilled cell lifter and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 20-30 minutes to allow for efficient lysis.
-
Clarification: Centrifuge the lysate at >16,000 x g for 10-15 minutes at 4°C.
-
Sample Collection: Carefully transfer the clear supernatant to a new pre-chilled tube, avoiding the pellet.
-
Quantification: Determine the protein concentration using a standard assay (e.g., BCA).
-
Storage: Add 4x SDS-PAGE sample buffer to the lysate, heat at 95°C for 5-10 minutes, and either use immediately or store at -80°C. The SDS in the sample buffer will further inhibit phosphatase activity.
Protocol 2: Western Blotting for pAKT Detection
This protocol highlights the specific modifications required for successful phosphoprotein blotting.
-
Gel Electrophoresis: Load 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel. Include a positive control lysate and molecular weight markers. Run the gel according to standard procedures.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Verify transfer efficiency with Ponceau S staining.
-
Blocking (Critical Step): Block the membrane with 5% w/v BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the phospho-AKT (e.g., Ser473) primary antibody in 5% w/v BSA in TBST at the manufacturer's recommended dilution. Incubate the membrane overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 5) three to five times.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate for detection. Capture the signal using a digital imager or film.
-
Stripping and Re-probing: After imaging, the membrane can be stripped and re-probed with an antibody for total AKT to serve as a loading control.
Visualizations
Caption: PI3K/AKT signaling pathway with this compound inhibition point.
Technical Support Center: Minimizing Copanlisib-Induced Hypertension in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing hypertension induced by the PI3K inhibitor, copanlisib, in preclinical animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Detailed preclinical data on this compound-induced hypertension in animal models are not extensively available in the public domain. The guidance provided here is based on the known clinical side effect profile of this compound, the established role of the PI3K pathway in blood pressure regulation from various animal studies, and general principles of cardiovascular safety pharmacology. Researchers should adapt these general protocols to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound-induced hypertension in animal models?
A1: this compound-induced hypertension is thought to be primarily mediated by its potent inhibition of the phosphoinositide 3-kinase alpha (PI3Kα) isoform.[1] The PI3Kα signaling pathway is involved in the regulation of vascular tone. Inhibition of PI3Kα may lead to a transient increase in blood pressure. One preclinical study has suggested a direct effect on the vasculature, possibly through peripheral vasoconstriction.[2]
Q2: In which animal models can I study this compound-induced hypertension?
A2: While specific models for this compound-induced hypertension are not well-documented, researchers can utilize standard rodent models such as Sprague-Dawley or Wistar rats. Given that this compound can induce hypertension in normotensive settings, it is not strictly necessary to use hypertensive animal models (e.g., Spontaneously Hypertensive Rats [SHR] or DOCA-salt hypertensive rats), although these could be used to study the drug's effect in a hypertensive state.
Q3: What is the expected onset and duration of hypertension following this compound administration in animal studies?
A3: Based on clinical observations, this compound-induced hypertension is a transient event, typically occurring shortly after intravenous infusion and resolving within 24 hours.[1][2] A similar transient nature would be expected in animal models. The peak hypertensive effect in humans is often observed around 2 hours post-infusion. Researchers should therefore focus their blood pressure monitoring within this acute timeframe.
Q4: What are the recommended methods for monitoring blood pressure in rodents during this compound administration?
A4: Both non-invasive and invasive methods can be used, each with its own advantages and disadvantages.
-
Non-Invasive (Tail-Cuff Plethysmography): This is a common and less invasive method suitable for repeated measurements. However, it can be susceptible to stress-induced artifacts.
-
Invasive (Radiotelemetry): This is considered the gold standard for continuous and accurate blood pressure monitoring in conscious, unrestrained animals. It is more surgically intensive and costly but provides higher quality data.
Given the acute and transient nature of this compound-induced hypertension, continuous monitoring via radiotelemetry is the preferred method to capture the full pharmacokinetic/pharmacodynamic profile.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in blood pressure readings between animals. | Animal stress, improper handling, or inconsistencies in the experimental procedure. | Ensure a consistent and low-stress environment for the animals. Acclimatize animals to the blood pressure measurement equipment before the study begins. Standardize the drug administration and measurement protocols. |
| No significant hypertensive response observed after this compound administration. | Insufficient dose, incorrect route of administration, or timing of measurement. | Verify the dose and administration route. Ensure blood pressure is monitored frequently within the first few hours post-administration to capture the transient peak. |
| Difficulty in establishing a clear dose-response relationship. | Saturation of the hypertensive effect at the tested doses, or narrow therapeutic window for this effect. | Conduct a pilot study with a wider range of doses to identify the optimal range for observing a dose-dependent hypertensive effect. |
| Confounding effects of anesthesia on blood pressure. | Anesthetics can independently affect cardiovascular parameters. | Whenever possible, use conscious, restrained animals for tail-cuff measurements or, ideally, conscious, unrestrained animals with telemetry implants to avoid the confounding effects of anesthesia. |
Experimental Protocols
Protocol 1: Characterization of this compound-Induced Hypertension in Rats using Radiotelemetry
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Surgical Implantation: Surgically implant radiotelemetry transmitters (e.g., DSI PhysioTel™) with the catheter inserted into the abdominal aorta for direct blood pressure measurement. Allow a recovery period of at least one week post-surgery.
-
Acclimatization: House animals individually and allow them to acclimatize to the housing and experimental conditions.
-
Baseline Recording: Record baseline blood pressure and heart rate for at least 24 hours prior to this compound administration.
-
Drug Administration: Administer this compound intravenously (IV) via a tail vein catheter at the desired dose(s). A vehicle control group should be included.
-
Blood Pressure Monitoring: Continuously monitor and record systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) for at least 24 hours post-administration.
-
Data Analysis: Analyze the changes in cardiovascular parameters from baseline at various time points post-dose.
Protocol 2: Evaluation of an Antihypertensive Agent to Mitigate this compound-Induced Hypertension
-
Animal Model and Setup: Utilize the same animal model and radiotelemetry setup as in Protocol 1.
-
Study Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound alone.
-
Group 3: Antihypertensive agent alone.
-
Group 4: this compound co-administered with the antihypertensive agent.
-
-
Drug Administration:
-
For Group 4, administer the antihypertensive agent at a predetermined time before or concurrently with the this compound infusion, depending on the pharmacokinetic profile of the antihypertensive.
-
-
Monitoring and Analysis: Monitor cardiovascular parameters as described in Protocol 1 and compare the hypertensive response between the this compound-alone group and the combination therapy group.
Quantitative Data Summary
As specific quantitative data from preclinical studies on this compound-induced hypertension are not publicly available, the following table provides a hypothetical structure for presenting such data, which researchers can aim to generate.
| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) | This compound (Dose 2) + Antihypertensive |
| Baseline MAP (mmHg) | 100 ± 5 | 102 ± 6 | 101 ± 5 | 103 ± 7 |
| Peak MAP Change from Baseline (mmHg) | +2 ± 1 | +25 ± 4 | +40 ± 6 | +15 ± 3 |
| Time to Peak MAP (hours) | N/A | 2.1 ± 0.3 | 1.9 ± 0.2 | 2.3 ± 0.4 |
| Duration of Hypertension (hours) | N/A | 6.5 ± 1.2 | 8.2 ± 1.5 | 4.1 ± 0.9 |
Data are presented as mean ± standard deviation.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound-induced hypertension.
Experimental Workflow
Caption: Workflow for assessing this compound-induced hypertension.
Logical Relationship for Mitigation Strategy
Caption: Decision workflow for mitigating hypertension.
References
- 1. Optimal Management of Adverse Events From this compound in the Treatment of Patients With Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human phase I study of this compound (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dual Blockade of PI3K and BTK Pathways: A Comparative Guide on the Efficacy of Copanlisib in Combination with BTK Inhibitors
For Immediate Release
This guide provides a comprehensive analysis of the therapeutic efficacy of combining the pan-Class I PI3K inhibitor, Copanlisib, with Bruton's tyrosine kinase (BTK) inhibitors for researchers, scientists, and drug development professionals. By targeting two critical nodes in the B-cell receptor (BCR) signaling pathway, this combination strategy aims to overcome resistance and enhance anti-tumor activity in various B-cell malignancies.
Introduction
The B-cell receptor signaling pathway is a cornerstone of B-cell development, proliferation, and survival. Its dysregulation is a hallmark of many B-cell lymphomas. While single-agent therapies targeting key components of this pathway, such as BTK and PI3K, have shown clinical benefit, resistance often emerges. The combination of this compound, a potent PI3K inhibitor, with BTK inhibitors like Ibrutinib, Acalabrutinib, and Zanubrutinib, presents a rational approach to achieve a more profound and durable response by simultaneously blocking parallel and downstream signaling cascades.
Clinical Efficacy of this compound and BTK Inhibitor Combinations
Clinical investigations into the combination of this compound and BTK inhibitors are ongoing, with initial results suggesting promising activity, albeit with considerations for toxicity.
This compound and Ibrutinib
A phase 1 clinical trial evaluated the combination of this compound and Ibrutinib in patients with relapsed/refractory mantle cell lymphoma (MCL).[1] The study reported a high overall response rate (ORR) of 87.5%, with a complete response (CR) rate of 50% and a partial response (PR) rate of 37.5%.[1] However, the combination was associated with additive toxicity.[1]
| Clinical Trial ID | Phase | Indication | Treatment Arm | N | ORR (%) | CR (%) | PR (%) | Median PFS (months) | Key Findings |
| NCT03877055 | 1 | Relapsed/Refractory Mantle Cell Lymphoma (MCL) | This compound + Ibrutinib | 8 | 87.5 | 50 | 37.5 | 7.7 | High response rate but with additive toxicity.[1] |
This compound and Acalabrutinib/Ibrutinib
An ongoing open-label, phase II study is investigating the addition of this compound to Ibrutinib or Acalabrutinib in patients with relapsed/refractory chronic lymphocytic leukemia (CLL) who have been on a BTK inhibitor for at least six months. This study will provide further insights into the efficacy and safety of these combinations.
Preclinical Synergy and Mechanism of Action
Preclinical studies have demonstrated synergistic cytotoxicity with the combination of PI3K and BTK inhibitors.[2] This synergy is attributed to the dual blockade of the BCR signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.
This compound inhibits the PI3K/AKT/mTOR signaling axis, while BTK inhibitors block the function of Bruton's tyrosine kinase. The simultaneous inhibition of these two key pathways is expected to lead to a more comprehensive shutdown of downstream signaling, ultimately inducing apoptosis and inhibiting tumor growth.
Below is a diagram illustrating the targeted signaling pathways.
Caption: Simplified B-cell receptor (BCR) signaling pathway and points of inhibition by this compound and BTK inhibitors.
Experimental Protocols
Cell Viability and Synergy Assays (Chou-Talalay Method)
The synergistic effects of combining this compound with BTK inhibitors can be quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI).
Workflow:
Caption: General workflow for determining the synergistic effects of drug combinations.
Protocol:
-
Cell Culture: Culture lymphoma cell lines in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the respective BTK inhibitor (Ibrutinib, Acalabrutinib, or Zanubrutinib) in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of each drug individually and in combination at a constant ratio (based on the IC50 values of the individual drugs).
-
Incubation: Incubate the treated cells for 48 to 72 hours.
-
Cell Viability Assessment: Measure cell viability using a standard assay such as MTT or CellTiter-Glo.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each treatment condition relative to untreated controls.
-
Use the Chou-Talalay method, often implemented in software like CompuSyn, to calculate the Combination Index (CI).[1][3][4] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[1][4]
-
Western Blotting for Phosphorylated Signaling Proteins
Western blotting can be used to assess the impact of the drug combination on the phosphorylation status of key proteins in the BCR and PI3K signaling pathways.
Protocol:
-
Cell Treatment and Lysis:
-
Treat lymphoma cells with this compound, a BTK inhibitor, or the combination for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-BTK, BTK, p-AKT, AKT, p-ERK, ERK).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Conclusion
The combination of this compound with BTK inhibitors represents a promising therapeutic strategy for B-cell malignancies. Early clinical data, particularly with Ibrutinib, have shown encouraging response rates, although toxicity management is a key consideration. Preclinical evidence strongly supports the synergistic potential of this dual-blockade approach. Further investigation, including the completion of ongoing clinical trials and more extensive preclinical studies with newer generation BTK inhibitors like Acalabrutinib and Zanubrutinib, is warranted to fully elucidate the efficacy and safety profile of these combinations and to identify patient populations most likely to benefit. The experimental protocols provided in this guide offer a framework for researchers to further explore the synergistic interactions and mechanisms of action of these important targeted therapies.
References
Comparative Analysis of Copanlisib's Effect on PI3K-alpha vs. PI3K-delta Isoforms
Introduction
Copanlisib (BAY 80-6946) is a potent, intravenous, pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-alpha (PI3Kα) and PI3K-delta (PI3Kδ) isoforms.[1][2][3] The PI3K pathway is a critical intracellular signaling cascade that regulates fundamental cellular functions, including cell growth, proliferation, survival, and metabolism.[1][4] Its aberrant activation is a frequent event in various cancers, making it a key therapeutic target.[4] This guide provides a comparative analysis of this compound's inhibitory activity on the PI3Kα and PI3Kδ isoforms, supported by quantitative data and detailed experimental methodologies.
Data Presentation: Isoform Selectivity of this compound
The inhibitory activity of this compound across the four Class I PI3K isoforms is typically measured by determining the half-maximal inhibitory concentration (IC50). The data below, compiled from multiple preclinical studies, demonstrates this compound's high potency against both the alpha and delta isoforms.
| PI3K Isoform | This compound IC50 (nmol/L) |
| PI3K-α (p110α) | 0.5 [5][6][7] |
| PI3K-δ (p110δ) | 0.7 [5][6][7] |
| PI3K-β (p110β) | 3.7[5][6][7] |
| PI3K-γ (p110γ) | 6.4[5][6][7] |
As the data indicates, this compound is a highly potent inhibitor of both PI3Kα and PI3Kδ, with IC50 values in the sub-nanomolar range.[5][6][7] This dual activity is significant because these isoforms have distinct and complementary roles in cancer biology. PI3Kα is broadly expressed and frequently mutated in solid tumors, playing a key role in cell proliferation and survival.[4][5] In contrast, PI3Kδ is primarily expressed in hematopoietic cells and is crucial for B-cell development, survival, and signaling, making it a prime target in B-cell malignancies.[4][5]
Signaling Pathway Inhibition
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the PI3K enzyme, which blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] This action inhibits downstream signaling through the AKT/mTOR pathway, ultimately suppressing cell growth and proliferation and inducing apoptosis (programmed cell death).[4][7]
References
- 1. This compound for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase II study of this compound, a PI3K inhibitor, in relapsed or refractory, indolent or aggressive lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound dihydrochloride? [synapse.patsnap.com]
- 5. Spotlight on this compound and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. cancer-research-network.com [cancer-research-network.com]
A Comparative Guide to the Immunomodulatory Effects of Copanlisib and Isoform-Selective PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol-3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1][2] In the immune system, PI3K signaling is central to the function and development of both innate and adaptive immune cells.[3][4] The Class I PI3K family consists of four isoforms—α, β, γ, and δ—which have distinct yet sometimes overlapping roles in immune regulation.[5] PI3Kα and PI3Kβ are ubiquitously expressed, whereas PI3Kγ and PI3Kδ are found predominantly in leukocytes.[6][7]
Given the pathway's central role in both cancer cell survival and immune regulation, PI3K inhibitors have emerged as a significant class of therapeutics. These inhibitors can be broadly categorized into pan-PI3K inhibitors, which target all Class I isoforms, and isoform-selective inhibitors, which are designed to target specific isoforms. This guide provides an objective comparison of the immunomodulatory effects of Copanlisib , a pan-Class I PI3K inhibitor with predominant activity against the α and δ isoforms, and various key isoform-selective PI3K inhibitors, supported by experimental data.[8][9][10]
This compound: A Pan-Class I PI3K Inhibitor
This compound is an intravenous pan-Class I PI3K inhibitor that has demonstrated potent activity against PI3K-α and PI3K-δ isoforms.[8][11][12] Its broad inhibitory profile results in a distinct and potent immunomodulatory effect by simultaneously targeting multiple arms of the immune system within the tumor microenvironment (TME).
Key Immunomodulatory Effects of this compound:
-
Suppression of Regulatory T Cells (Tregs): In vitro studies have shown that this compound is more effective at inhibiting the differentiation of naïve CD4+ T cells into immunosuppressive FOXP3+ Tregs compared to single isoform-selective inhibitors.[13][14] This leads to an increased CD8+ T cell to Treg ratio within the tumor, a key indicator of a robust anti-tumor immune response.[13]
-
Reprogramming of Tumor-Associated Macrophages (TAMs): this compound effectively inhibits the polarization of macrophages towards the immunosuppressive M2 phenotype and promotes a shift towards the pro-inflammatory, anti-tumor M1 phenotype.[13][14][15] This reprogramming helps to overcome a major mechanism of immune evasion in the TME.[13]
-
Enhanced Anti-Tumor Efficacy: By mitigating the immunosuppressive effects of both Tregs and M2 TAMs, intermittent treatment with this compound has been shown to result in strong anti-tumor efficacy in syngeneic murine cancer models, which was attributed to its immunomodulatory activity.[13][14]
Isoform-Selective PI3K Inhibitors
Isoform-selective inhibitors were developed to target specific PI3K isoforms predominantly expressed in immune cells, with the goal of maximizing efficacy while minimizing off-target toxicities.
Idelalisib (PI3Kδ-Selective)
-
Mechanism: Idelalisib specifically targets the PI3Kδ isoform, which is critical for B-cell receptor signaling and T-cell function.[16][17]
-
Immunomodulatory Effects: While effective in inducing apoptosis in malignant B-cells, idelalisib has complex effects on T-cells.[16] It has been shown to impair T-cell and NK-cell cytotoxicity and cytokine secretion.[16] A reduction in Treg numbers has been associated with idelalisib treatment, which may contribute to the immune-related adverse events observed in clinical settings, such as colitis and pneumonitis.[18][19]
Duvelisib (PI3Kδ/γ Inhibitor)
-
Mechanism: Duvelisib is a dual inhibitor of both PI3Kδ and PI3Kγ isoforms.[20][21] PI3Kγ is crucial for chemokine signaling and the function of myeloid cells like macrophages.[4][7]
-
Immunomodulatory Effects: The dual inhibition profile of duvelisib can lead to a pro-inflammatory state.[22] Studies have shown it can cause a significant increase in activated CD8+ T cells, an effect likely related to PI3Kγ inhibition, without a concomitant reduction in Tregs.[22] However, this can also be associated with autoimmune toxicities.[21][22]
Umbralisib (PI3Kδ and CK1ε Inhibitor)
-
Mechanism: Umbralisib is a unique dual inhibitor of PI3Kδ and casein kinase-1-ε (CK1ε).[18][23]
-
Immunomodulatory Effects: Umbralisib exhibits a more favorable safety profile compared to other PI3Kδ inhibitors.[18][19] This is attributed to its secondary inhibition of CK1ε, which mitigates the negative impact on Treg number and function.[18][19][24] Consequently, umbralisib exerts less detrimental effects on the immunosuppressive capacity of Tregs, potentially reducing the incidence of immune-mediated toxicities.[23][24]
Alpelisib (PI3Kα-Selective)
-
Mechanism: Alpelisib specifically inhibits the PI3Kα isoform, which is frequently mutated in solid tumors such as breast cancer.[25][26]
-
Immunomodulatory Effects: The primary role of alpelisib is to directly inhibit cancer cell proliferation driven by PIK3CA mutations.[26] However, correlative studies in metastatic breast cancer patients suggest that treatment with alpelisib can be associated with a more robust anti-tumor T-cell response, which correlates with longer therapeutic benefit.[25]
Data Presentation: Comparative Analysis
The following tables summarize the quantitative data and qualitative effects of this compound compared to key isoform-selective inhibitors.
Table 1: Inhibitor Isoform Selectivity (IC50 in nM)
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | Primary Target(s) |
| This compound | 0.5 | 3.7 | 6.4 | 0.7 | Pan-Class I (α/δ predominant)[2][11] |
| Idelalisib | 8600 | 4000 | 2100 | 2.5 | δ[18] |
| Duvelisib | 1756 | 1925 | 27 | 1 | δ/γ[18] |
| Umbralisib | 7142 | 11494 | 12987 | 22 | δ (& CK1ε)[18] |
| Alpelisib | 5 | 1156 | 250 | 290 | α[25][26] |
Table 2: Comparative Effects on Key Immune Cell Subsets
| Inhibitor | Regulatory T cells (Tregs) | CD8+ T cells | M1 Macrophages (Anti-tumor) | M2 Macrophages (Pro-tumor) | NK Cells |
| This compound | Strong inhibition of differentiation[13] | Increased ratio relative to Tregs[13] | Promotes polarization[13] | Inhibits polarization[13] | Not extensively reported |
| Idelalisib | Decreased numbers, impaired function[18][19] | Cytotoxicity and cytokine secretion reduced[16] | Not a primary effect | Not a primary effect | Proliferation and cytotoxicity reduced[16] |
| Duvelisib | Numbers may be preserved[22] | Marked increase in activation[22] | PI3Kγ inhibition may modulate function[21] | PI3Kγ inhibition may modulate function[21] | Not extensively reported |
| Umbralisib | Number and function preserved[18][19][24] | Less impact compared to other δ inhibitors | Not a primary effect | Not a primary effect | Not extensively reported |
| Alpelisib | Not a primary effect | May enhance anti-tumor response[25] | Not a primary effect | Not a primary effect | Not extensively reported |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the relevant biological pathways and experimental designs used to evaluate these compounds.
Caption: Simplified PI3K signaling pathway and points of inhibition.
Caption: General workflow for assessing immunomodulatory effects.
Caption: Comparison of primary immunomodulatory outcomes.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summarized protocols for key assays cited in the literature for evaluating the immunomodulatory effects of PI3K inhibitors.
Protocol 1: In Vitro T-Cell Differentiation Assay
-
Cell Isolation: Isolate naïve CD4+ T-cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using negative selection magnetic beads.
-
Culture and Differentiation: Culture the isolated T-cells in complete RPMI-1640 medium. To induce Treg differentiation, stimulate the cells with anti-CD3/CD28 antibodies, recombinant human IL-2, and TGF-β.[13]
-
Inhibitor Treatment: Add this compound or isoform-selective inhibitors at various concentrations to the cultures at the time of stimulation. Include a DMSO vehicle control.
-
Analysis: After 4-5 days of culture, harvest the cells. Stain for surface markers (e.g., CD4, CD25) and intracellular FOXP3. Analyze the percentage of CD4+CD25+FOXP3+ cells by flow cytometry to quantify Treg differentiation.[13]
Protocol 2: In Vitro Macrophage Polarization Assay
-
Cell Source: Use human monocytic cell lines (e.g., THP-1) or primary human monocytes isolated from PBMCs.
-
Differentiation to M0 Macrophages: Differentiate monocytes into unpolarized (M0) macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Polarization and Treatment: Wash the M0 macrophages and replace the medium. To induce M2 polarization, add IL-4.[13] To induce M1 polarization (as a control), add LPS and IFN-γ. Concurrently, treat cells with the PI3K inhibitors or a DMSO vehicle control.
-
Analysis: After 24-72 hours, analyze the macrophage phenotype.
Protocol 3: Syngeneic Mouse Tumor Model Evaluation
-
Tumor Implantation: Inject murine cancer cells (e.g., CT26 colorectal carcinoma) subcutaneously into the flank of immunocompetent, syngeneic mice (e.g., BALB/c).
-
Treatment: Once tumors are established, randomize mice into treatment groups: vehicle control, this compound, and/or isoform-selective inhibitors. Administer drugs according to a predefined schedule (e.g., intermittent intravenous for this compound).[13]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Immunophenotyping of TME: At the end of the study, excise tumors and process them into single-cell suspensions. Stain the cells with a panel of fluorescently-labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, FOXP3, F4/80, CD86, CD206) and analyze by multi-color flow cytometry to determine the composition and polarization of immune infiltrates.[13][14]
Conclusion
The choice between a pan-PI3K inhibitor like this compound and an isoform-selective agent has significant implications for modulating the anti-tumor immune response.
-
This compound , with its pan-Class I inhibitory profile, offers a broad and potent method for overcoming key immunosuppressive mechanisms in the tumor microenvironment, namely the influence of Tregs and M2-polarized TAMs.[13][14] This multi-pronged approach can create a more favorable environment for an effective anti-tumor immune attack.
-
Isoform-selective inhibitors provide a more targeted approach.
-
PI3Kδ inhibitors (Idelalisib, Duvelisib, Umbralisib) primarily target lymphocyte signaling. While effective against B-cell malignancies, their impact on T-cells can be complex, ranging from impaired function and immune-related toxicity (Idelalisib) to the preservation of Treg function and a potentially better safety profile (Umbralisib).[16][18][19]
-
PI3Kδ/γ inhibition (Duvelisib) can enhance CD8+ T-cell activation but also carries a risk of pro-inflammatory toxicities.[22]
-
PI3Kα inhibition (Alpelisib) is primarily directed at tumor cells with PIK3CA mutations but may also indirectly foster a more effective anti-tumor T-cell response.[25]
-
Ultimately, the selection of a PI3K inhibitor for immunomodulation depends on the specific therapeutic goal. For a broad reversal of an immunosuppressive tumor microenvironment, the pan-inhibitory action of this compound presents a compelling strategy. For indications where a more targeted effect on a specific immune cell lineage is desired, or to minimize certain toxicities, an isoform-selective inhibitor may be more appropriate. The unique profile of Umbralisib, which preserves Treg function, highlights the potential for developing next-generation inhibitors with more refined immunomodulatory effects.
References
- 1. What is the mechanism of this compound dihydrochloride? [synapse.patsnap.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. PI3K Isoforms in Cell Signalling and Innate Immune Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. PI3K signalling in inflammation [agris.fao.org]
- 7. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Aliqopa (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. Update on the role of this compound in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Pan-PI3K inhibition with this compound overcomes Treg- and M2-TAM-mediated immune suppression and promotes anti-tumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pan-PI3K inhibition with this compound overcomes Treg- and M2-TAM-mediated immune suppression and promotes anti-tumor immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The PI3K∂-Selective Inhibitor Idelalisib Induces T- and NK-Cell Dysfunction Independently of B-Cell Malignancy-Associated Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PI3Kδ Inhibitors as Immunomodulatory Agents for the Treatment of Lymphoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The dual PI3Kδ/CK1ε inhibitor umbralisib exhibits unique immunomodulatory effects on CLL T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The dual PI3Kδ/CK1ε inhibitor umbralisib exhibits unique immunomodulatory effects on CLL T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. A T Cell Inflammatory Phenotype is Associated with Autoimmune Toxicity of the PI3K Inhibitor Duvelisib in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ashpublications.org [ashpublications.org]
- 24. researchgate.net [researchgate.net]
- 25. Correlative studies investigating effects of PI3K inhibition on peripheral leukocytes in metastatic breast cancer: potential implications for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. What is Alpelisib used for? [synapse.patsnap.com]
Safety Operating Guide
Copanlisib proper disposal procedures
Proper disposal of Copanlisib, a PI3K inhibitor used in treating follicular lymphoma, is crucial for laboratory safety, environmental protection, and regulatory compliance.[1] Adherence to established protocols prevents environmental contamination and minimizes risks associated with handling potent pharmaceutical compounds.
Disposal and Handling Summary
The following table summarizes the recommended procedures for the disposal and handling of this compound waste.
| Method/Aspect | Recommendation/Procedure | Citations |
| Primary Disposal Method | Dispose of contents/container at an approved waste disposal plant. Methods include removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [2][3] |
| Environmental Precautions | Discharge into the environment must be avoided. Do not let the chemical enter drains or sewer systems. Do not contaminate water, foodstuffs, feed, or seed. | [2] |
| Spill Containment | In case of a spill, prevent further leakage if safe to do so. Collect spillage and arrange for disposal in suitable, closed containers. | [2][3] |
| Container Disposal | Empty containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging may be incinerated. | [2] |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection. Handle in a well-ventilated place. | [2] |
Experimental Protocols
Protocol 1: Disposal of this compound from a Laboratory Setting
This protocol outlines the step-by-step procedure for researchers and laboratory personnel to safely dispose of this compound and associated waste.
-
Segregation:
-
Identify all waste streams containing this compound, including unused product, solutions, contaminated labware (e.g., vials, syringes, pipette tips), and contaminated PPE.
-
Because this compound is a cytotoxic/cytostatic agent, it should be classified as hazardous pharmaceutical waste.[4]
-
Segregate this waste into designated, properly labeled, leak-proof waste containers. Use a purple-lidded container for cytotoxic and cytostatic waste or a black container for hazardous pharmaceutical waste, in accordance with institutional and local regulations.[4][5][6][7]
-
-
Packaging and Labeling:
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations.[3][8]
-
The primary recommended disposal method is controlled incineration.[2]
-
-
Spill Decontamination:
Protocol 2: Disposal of Empty this compound Containers
This protocol details the procedure for handling empty containers that previously held this compound.
-
Decontamination:
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol or as recommended by your EHS department).
-
Collect the rinsate and dispose of it as hazardous chemical waste, following Protocol 1.
-
-
Rendering Unusable:
-
After decontamination, puncture or otherwise destroy the container to prevent reuse.[2]
-
-
Final Disposal:
-
The cleaned and punctured container may be offered for recycling or disposed of in a sanitary landfill, depending on local regulations.[2] Consult your EHS department for guidance.
-
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Identifying types of pharmaceutical waste and disposal containers – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 5. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. safety.ucsf.edu [safety.ucsf.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
